Chs-828
Description
CHS-828 has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Pyridyl Cyanoguanidine CHS 828 is a pyridyl cyanoguanidine that exhibits antitumor activity by an unknown mechanism. (NCI)
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIPLTNGIAPDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942059 | |
| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200484-11-3 | |
| Record name | CHS 828 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHS-828 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12980 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHS-828 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LAP87DNSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of CHS-828 (GMX1778) in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHS-828, also known as GMX1778, is a potent pyridyl cyanoguanidine with significant antitumor activity demonstrated in a range of preclinical and clinical studies.[1][2] Its unique mechanism of action, which shows limited correlation with standard chemotherapeutic agents, has positioned it as a compound of interest for novel cancer treatment strategies.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate these pathways.
Primary Mechanism of Action: Inhibition of NAMPT and NAD+ Depletion
The principal mechanism through which this compound exerts its cytotoxic effects is the competitive inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical molecule for cellular metabolism and signaling.[5][6] Malignant cells, with their high metabolic and DNA repair demands, are particularly dependent on this pathway for NAD+ regeneration.[5]
By inhibiting NAMPT, this compound leads to a rapid and sustained depletion of intracellular NAD+ levels in cancer cells.[5][7] This NAD+ depletion is a central event that triggers a cascade of downstream effects, ultimately leading to cell death.[8][9] The cytotoxicity of this compound can be rescued by the addition of nicotinic acid (NA), which can replenish NAD+ pools through the nicotinic acid phosphoribosyltransferase 1 (NAPRT1) pathway, further confirming that NAD+ depletion is the primary cause of its anticancer activity.[3][9]
Quantitative Data: In Vitro Inhibition
The potency of this compound as a NAMPT inhibitor and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies.
| Parameter | Value | Cell Line/System | Reference |
| NAMPT IC50 | < 25 nM | Recombinant NAMPT | [4] |
| IKK Activity IC50 | 8 nM | In vitro kinase assay | [7] |
| Cytotoxicity IC50 | 0.01 - 0.3 µM | Human myeloma cell lines | [10] |
Downstream Cellular Consequences of NAD+ Depletion
The depletion of NAD+ by this compound initiates a series of cellular events that contribute to its anticancer activity.
ATP Depletion and Metabolic Crisis
NAD+ is an essential cofactor for cellular respiration and ATP production. The reduction in NAD+ levels following this compound treatment leads to a subsequent decrease in ATP, plunging the cancer cell into a metabolic crisis and ultimately resulting in cell death.[8]
Induction of Oxidative Stress
This compound treatment has been shown to increase intracellular reactive oxygen species (ROS) in cancer cells.[3] This is attributed to the decrease in NAD+ and its reduced form, NADH, which are crucial for maintaining the cellular redox balance.[11] Notably, this induction of ROS appears to be selective for cancer cells, as it is not observed in normal cells.[3]
Modulation of Signaling Pathways
This compound has been identified as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that plays a crucial role in promoting cell survival and proliferation and is often constitutively active in cancer cells. By inhibiting IKK, this compound prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of anti-apoptotic genes and promoting apoptosis.[3][7]
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair and cell death. Cells deficient in PARP-1 have shown increased sensitivity to this compound.[12] This suggests that the inactivation of PARP-1 sensitizes cells to the cytotoxic effects of this compound, potentially by activating different cellular pathways depending on the PARP-1 status.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its activity.
Caption: Core mechanism of this compound leading to cancer cell death.
Caption: In vitro experimental workflow for this compound evaluation.
Experimental Protocols
NAMPT Inhibition Assay (Coupled-Enzyme Assay)
This assay quantitatively measures the inhibition of recombinant NAMPT activity by this compound.[8]
-
Reagents: Recombinant NAMPT, NMNAT1, PRPP, ATP, nicotinamide (NM), lactate dehydrogenase, diaphorase, resazurin, HEPES buffer, KCl, MgCl2, β-mercaptoethanol, bovine serum albumin.
-
Procedure:
-
Prepare a reaction mixture containing all reagents except NAMPT.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant NAMPT.
-
Incubate at room temperature for 180 minutes.
-
Measure fluorescence (excitation: 560 nm, emission: 590 nm) using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Measurement of Intracellular NAD+ Levels
This protocol details the measurement of NAD+ levels in cancer cells following treatment with this compound.[11][13]
-
Procedure:
-
Plate cancer cells and treat with this compound for the desired time points.
-
Harvest cells and perform extraction using an appropriate buffer.
-
Separate NAD+ from other cellular components.
-
Quantify NAD+ levels using a cycling assay or LC-MS.
-
Normalize NAD+ levels to total protein concentration.
-
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to determine the cytotoxic effect of this compound on cancer cell lines.[14][15]
-
Reagents: Cancer cell lines, culture medium, this compound, MTT or CCK-8 reagent, solubilization solution (for MTT).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
If using MTT, add solubilization solution to dissolve formazan crystals.
-
Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in an animal model.[1][16]
-
Procedure:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound orally or via other appropriate routes at specified doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, biomarker assessment).
-
In Vivo Efficacy and Clinical Translation
In vivo studies have demonstrated the potent antitumor activity of this compound in various xenograft models, including breast cancer, small cell lung cancer, and neuroblastoma.[1][16] Oral administration of this compound has been shown to inhibit tumor growth and, in some cases, cause tumor regression.[1]
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[2] These trials have helped to establish a recommended Phase II dose and have provided valuable insights into the toxicity profile of the drug, which is primarily characterized by gastrointestinal and hematological side effects.[2]
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of NAMPT and the subsequent depletion of intracellular NAD+. This leads to a cascade of events including metabolic crisis, oxidative stress, and modulation of key survival pathways, ultimately resulting in cancer cell death. The detailed understanding of its mechanism of action, supported by robust preclinical and early clinical data, provides a strong rationale for its further development as a novel therapeutic strategy for a range of malignancies. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of this class of compounds.
References
- 1. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHS 828 kill tumour cells by inhibiting the nuclear factor-kappaB translocation but unlikely through down-regulation of proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer agent CHS 828 suppresses nuclear factor-kappa B activity in cancer cells through downregulation of IKK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action of a novel anticancer agent, CHS 828, on mouse fibroblasts: increased sensitivity of cells lacking poly (ADP-Ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. ijbs.com [ijbs.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
CHS-828 and NAD+ Metabolism in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells exhibit a heightened reliance on this pathway to meet their increased metabolic and DNA repair demands, making NAMPT an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on NAD+ metabolism in tumors, and relevant experimental data and protocols for researchers in oncology and drug development.
Introduction to this compound
This compound is a pyridyl cyanoguanidine that has demonstrated significant antitumor activity in a range of preclinical models.[3] It acts as a competitive inhibitor of NAMPT, leading to the depletion of intracellular NAD+ levels.[1][4] This depletion triggers a cascade of events including the disruption of cellular energy metabolism and redox balance, ultimately culminating in cancer cell death.[1][4]
Mechanism of Action
This compound exerts its cytotoxic effects by directly targeting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway. The subsequent decline in NAD+ levels has several profound consequences for cancer cells:
-
Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes, including those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Depletion of NAD+ disrupts these central energy-producing pathways, leading to a rapid decrease in intracellular ATP levels and subsequent energy crisis.
-
Impaired DNA Repair: NAD+ is the sole substrate for Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair.[5][6] By reducing the available NAD+, this compound compromises the ability of cancer cells to repair DNA damage, potentially sensitizing them to DNA-damaging agents.
-
Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are involved in various cellular processes, including gene silencing, apoptosis, and metabolism.[5] Reduced NAD+ levels inhibit sirtuin activity, further contributing to cellular dysfunction.
-
Induction of Cell Death: The culmination of metabolic collapse and impaired cellular functions leads to the induction of programmed cell death, primarily through apoptosis.[1]
dot
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not specified, but potent | [3] |
| NYH | Small Cell Lung Cancer | Not specified, but potent | [3] |
| Human Myeloma Cell Lines (Panel of 10) | Multiple Myeloma | 0.01 - 0.3 | [1] |
In Vivo Efficacy
Preclinical studies in xenograft models have shown significant tumor growth inhibition and even regression upon oral administration of this compound.
| Tumor Model | Treatment Regimen | Outcome | Reference |
| MCF-7 Xenograft (nude mice) | 20-50 mg/kg/day p.o. | Inhibition of tumor growth | [3] |
| NYH Xenograft (nude mice) | 20-50 mg/kg/day p.o. | Tumor regression, long-term survival | [3] |
| GOT1 Xenograft (nude mice) | 100 mg/kg/week p.o. | Halted tumor growth | [7] |
| SH-SY5Y Neuroblastoma Xenograft (nude mice) | Daily oral treatment | 82% reduction in tumor growth, 44% complete regression | [8] |
Clinical Pharmacokinetics (Phase I)
A Phase I clinical trial in patients with advanced solid tumors provided initial pharmacokinetic data for orally administered this compound.
| Parameter | Value (mean ± SD) | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2.2 ± 1.3 h | [9] |
| Half-life (t1/2) | 2.1 ± 0.52 h | [9] |
| Recommended Phase II Dose | 20 mg once daily for 5 days in 28-day cycles | [9] |
Detailed Experimental Protocols
NAMPT Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against NAMPT.
dot
Figure 2. Workflow for the NAMPT enzymatic inhibition assay.
Materials:
-
Recombinant NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5)
-
ATP solution
-
Nicotinamide solution
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
-
Ethanol
-
Alcohol Dehydrogenase (ADH)
-
NMN Adenylyltransferase (NMNAT)
-
Fluorescence microplate reader
-
This compound or other test inhibitors
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), followed by a further dilution in assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the diluted NAMPT enzyme to all wells except the blank.
-
Add the this compound dilutions to the test wells.
-
Add vehicle control to the positive control wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
-
Initiation and Detection:
-
Initiate the reaction by adding the master mix to all wells.
-
The reaction proceeds through a series of coupled enzymatic steps:
-
NAMPT converts nicotinamide and PRPP to NMN.
-
NMNAT converts NMN and ATP to NAD+.
-
ADH reduces NAD+ to NADH in the presence of ethanol.
-
-
Incubate the plate at 30°C for a specified time (e.g., 2 hours).
-
-
Measurement:
-
Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Intracellular NAD+ Level Measurement
This protocol outlines a method for quantifying intracellular NAD+ levels in cancer cells following treatment with this compound, using high-performance liquid chromatography (HPLC).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (HClO4)
-
Potassium phosphate buffer
-
HPLC system with a UV detector
-
NAD+ standard
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
-
Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding a specific volume of ice-cold HClO4.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the protein precipitate.
-
-
Neutralization and Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract with a potassium phosphate buffer.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer) to separate NAD+.
-
Detect NAD+ using a UV detector at a wavelength of 260 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of NAD+.
-
Quantify the NAD+ in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate.
-
Cell Viability (MTS) Assay
This colorimetric assay measures cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by viable cells.
dot
Figure 3. Workflow for the MTS cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTS reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Plating:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTS Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally to the treatment group at the desired dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of this compound.
-
Resistance Mechanisms
Acquired resistance to NAMPT inhibitors, including this compound, is a potential clinical challenge. Several mechanisms of resistance have been identified:
-
Upregulation of Alternative NAD+ Biosynthesis Pathways: Cancer cells can develop resistance by upregulating the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).
-
Mutations in the NAMPT Gene: Mutations in the drug-binding site of NAMPT can reduce the affinity of this compound for its target, thereby diminishing its inhibitory effect.[10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration.
Future Directions and Combination Therapies
The understanding of this compound's mechanism of action and resistance pathways opens avenues for rational combination therapies.
-
Combination with PARP Inhibitors: Given that this compound impairs DNA repair by depleting NAD+, combining it with PARP inhibitors could lead to synthetic lethality in cancer cells.[11] The depletion of NAD+ by this compound would potentiate the effect of PARP inhibitors, which trap PARP on DNA and lead to the accumulation of toxic DNA lesions.
-
Targeting NAPRT1-Deficient Tumors: Tumors that lack NAPRT1 expression are unable to utilize the Preiss-Handler pathway to bypass NAMPT inhibition. These tumors are predicted to be particularly sensitive to this compound, suggesting a potential biomarker-driven therapeutic strategy.
Conclusion
This compound is a promising anticancer agent that targets a key metabolic vulnerability in tumors by inhibiting NAD+ biosynthesis. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a valuable tool for cancer research and a potential candidate for further clinical development, particularly in combination with other therapies and in biomarker-selected patient populations. This technical guide provides a foundational understanding of this compound and equips researchers with the necessary information and protocols to further investigate its therapeutic potential.
References
- 1. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NAD+ metabolism: dual roles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the GMX1778 NAMPT Inhibition Pathway
This technical guide provides a comprehensive overview of the GMX1778-mediated inhibition of the Nicotinamide Phosphoribosyltransferase (NAMPT) pathway. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's mechanism of action, cellular consequences, and the strategic therapeutic approaches it enables.
Introduction: Targeting a Metabolic Vulnerability in Cancer
Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme and substrate for critical cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for and turnover of NAD+, making its biosynthesis a compelling target for anticancer therapy.[2][3][4][5]
The primary route for NAD+ synthesis in mammalian cells is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[2][6] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[2][3] GMX1778 (also known as CHS828) is a potent and specific small molecule inhibitor of NAMPT.[3][5] Its more water-soluble prodrug, GMX1777, is designed for intravenous administration and rapidly converts to the active GMX1778 form.[3][7][8] By targeting NAMPT, GMX1778 effectively shuts down the primary NAD+ supply in cancer cells, leading to a cascade of events culminating in cell death.
Core Mechanism of GMX1778 Action
GMX1778 exerts its potent antitumor activity through the direct and selective inhibition of NAMPT.[3][4][5] The molecule binds to the active site of the NAMPT enzyme, blocking its ability to convert nicotinamide to NMN.[3][4]
A unique feature of GMX1778's mechanism is that it also acts as a substrate for NAMPT. The enzyme phosphoribosylates GMX1778, and this modified form is retained more effectively within the cell, contributing to its sustained inhibitory activity.[3][4][5] This dual interaction as both an inhibitor and a substrate that becomes trapped intracellularly underscores its potency.
The direct consequence of NAMPT inhibition is a rapid and severe depletion of the intracellular NAD+ pool.[3][9][10] This is followed by a significant reduction in ATP levels, as NAD+ is a critical cofactor for glycolysis and oxidative phosphorylation.[1][3][11] The combined loss of NAD+ and ATP triggers a metabolic crisis within the cancer cell, ultimately leading to programmed cell death with apoptotic features.[3][11]
Signaling Pathways and Cellular Consequences
The depletion of NAD+ by GMX1778 has pleiotropic effects on various cellular signaling pathways and processes that are dependent on this critical molecule.
-
Energy Metabolism and Glycolysis: NAD+ is an essential cofactor for the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in the glycolytic pathway. NAMPT inhibition leads to a reduction in NAD+ available for GAPDH, thereby attenuating glycolysis and subsequent ATP production.[12]
-
NAD+-Dependent Enzymes: The function of NAD+-consuming enzymes is severely impaired. This includes Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair, and sirtuins (SIRTs), which are involved in gene regulation and stress responses.[2][13] The inhibition of these pathways contributes to the cytotoxic and radiosensitizing effects of GMX1778.[10][14]
-
Redox Homeostasis: By decreasing the levels of NAD+ and its reduced form NADH, GMX1778 can disrupt the cellular redox balance. This leads to an increase in intracellular reactive oxygen species (ROS), elevating oxidative stress and contributing to cell damage and death.[9]
-
Downstream Signaling Cascades: NAMPT inhibition has been shown to impact several oncogenic signaling pathways. A decrease in the activation of mTOR and its downstream targets has been observed in multiple cancer models.[13][15] Additionally, effects on NF-κB and ERK1/2 signaling have also been reported, although the inhibition of NF-κB activity is considered a secondary effect of NAD+ depletion.[3][11][13]
Caption: GMX1778 inhibits NAMPT, leading to NAD+ and ATP depletion, increased ROS, and ultimately, cell death.
The NAPRT1 Deficient Phenotype: A Strategy for Therapeutic Selectivity
While the salvage pathway is dominant, an alternative route for NAD+ synthesis, the Preiss-Handler pathway, exists. This pathway utilizes nicotinic acid (NA) as a precursor, which is converted to nicotinic acid mononucleotide by the enzyme Nicotinic Acid Phosphoribosyltransferase 1 (NAPRT1).[3][4]
The cytotoxicity of GMX1778 can be completely bypassed in cells that express functional NAPRT1 by providing exogenous nicotinic acid.[3][4][5] This "rescue" mechanism allows NAPRT1-proficient cells to replenish their NAD+ pools, rendering them insensitive to NAMPT inhibition.
Crucially, a significant subset of human cancers, including high frequencies of glioblastomas, neuroblastomas, and sarcomas, are deficient in NAPRT1 expression.[3][4][5] These NAPRT1-deficient tumors cannot utilize nicotinic acid and remain entirely dependent on the NAMPT-driven salvage pathway for NAD+ synthesis. Consequently, they are highly sensitive to GMX1778 and cannot be rescued by NA co-administration.
This biological distinction forms the basis of a powerful therapeutic strategy: co-administering the prodrug GMX1777 with nicotinic acid can protect normal tissues (which are generally NAPRT1-proficient) from toxicity, while NAPRT1-deficient tumors remain vulnerable. This approach significantly widens the therapeutic index of the drug, allowing for more aggressive and effective dosing against susceptible cancers.[3][4][5]
Caption: Nicotinic acid rescues normal cells via NAPRT1, while NAPRT1-deficient tumors remain sensitive to GMX1778.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of GMX1778 from preclinical studies.
Table 1: In Vitro Potency of GMX1778
| Parameter | Value | Target/Context | Reference |
| IC₅₀ | < 25 nM | Recombinant NAMPT enzyme activity | [11] |
| Kd | 120 nM | Binding affinity to NAMPT | [11] |
| IC₅₀ | 8 nM | IKK activity (downstream effect) | [11] |
| IC₅₀ | 10 nmol/L | FaDu head & neck cancer cells | [10] |
| IC₅₀ | 5 nmol/L | C666-1 head & neck cancer cells | [10] |
Table 2: In Vivo Efficacy and Dosing of GMX1777/GMX1778
| Drug/Prodrug | Dose & Schedule | Tumor Model | Outcome | Reference |
| GMX1777 | 75 mg/kg, 24h IV infusion | IM-9 (Multiple Myeloma) | Tumor regression | [7][16] |
| GMX1777 | 75 mg/kg, 24h IV infusion | SHP-77 (Small-Cell Lung) | Tumor regression | [7][16] |
| GMX1777 | 75 mg/kg, 24h IV infusion | HCT-116 (Colon Carcinoma) | Tumor regression | [7][16] |
| GMX1778 | 250 mg/kg, oral | Neuroendocrine Tumors (GOT1) | Marked antitumoral activity | [11] |
| GMX1778 | 100 mg/kg, single dose | GOT1 Neuroendocrine Xenograft | 34% tumor volume reduction | [14][17] |
| GMX1778 + 177Lu-DOTATATE | 100 mg/kg x 3 weekly doses + 7.5 MBq | GOT1 Neuroendocrine Xenograft | 97% tumor volume reduction | [14][17] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the GMX1778 pathway.
This assay quantifies the enzymatic activity of recombinant NAMPT and its inhibition by GMX1778.
-
Principle: A multi-step reaction where the product of NAMPT (NMN) is converted to NAD+, which is then used to generate a fluorescent product.[11][18]
-
Reaction Mixture: Prepare a mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), salts (KCl, MgCl₂), reducing agent (β-mercaptoethanol), and substrates: Nicotinamide (NM) and phosphoribosyl pyrophosphate (PRPP).[11]
-
Coupling Enzymes: Add NMN adenyltransferase (NMNAT1) to convert NMN to NAD+, and a detection system like lactate dehydrogenase/diaphorase with resazurin, which fluoresces upon reduction by NADH.[11]
-
Procedure:
-
Dispense recombinant NAMPT enzyme into microplate wells.
-
Add serial dilutions of GMX1778 or control vehicle (DMSO).
-
Initiate the reaction by adding the substrate and coupling enzyme mixture.
-
Incubate at room temperature or 30°C for a defined period (e.g., 180 minutes).[11]
-
Measure fluorescence using a plate reader (e.g., excitation 560 nm, emission 590 nm for resazurin).[11]
-
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[11]
Caption: A streamlined workflow for determining the IC50 of GMX1778 against the NAMPT enzyme in vitro.
This protocol determines the intracellular concentration of NAD+ in response to GMX1778 treatment.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, IM-9) in culture plates and allow them to adhere. Treat with desired concentrations of GMX1778 (e.g., 100 nM) or vehicle control for a specified time (e.g., 6 hours).[3]
-
Cell Harvesting: Harvest approximately 2 x 10⁶ cells per sample. Rinse the cell pellets multiple times with cold phosphate-buffered saline (PBS) to remove extracellular contaminants.[3]
-
Metabolite Extraction: Snap-freeze cell pellets in liquid nitrogen. Extract metabolites using an automated system or manually with an appropriate solvent (e.g., a mixture of methanol, acetonitrile, and water).[3]
-
LC/MS Analysis:
-
Separate the extracted metabolites using liquid chromatography (LC).
-
Detect and quantify NAD+ using mass spectrometry (MS) by monitoring for its specific mass-to-charge ratio.
-
-
Data Analysis: Normalize the NAD+ signal to an internal standard and/or cell number. Present data as the mean ± standard deviation and compare treated samples to controls to determine the percentage of NAD+ depletion.[3]
This protocol evaluates the antitumor activity of GMX1777/GMX1778 in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., GOT1 neuroendocrine tumor cells) into the flanks of the mice.[14]
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:
-
Drug Administration: Administer the drug via the specified route (e.g., intravenous infusion for GMX1777, oral gavage for GMX1778).[7][14]
-
Monitoring: Monitor tumor volume (using calipers), animal body weight, and general health regularly.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is often tumor growth delay or regression.[14]
-
Data Analysis: Plot mean tumor volume over time for each group. Statistical analyses (e.g., t-test, ANOVA) are used to determine the significance of antitumor effects compared to the control group.
Conclusion
GMX1778 is a potent and specific inhibitor of NAMPT that targets the metabolic dependency of cancer cells on the NAD+ salvage pathway. Its mechanism involves the rapid depletion of intracellular NAD+ and ATP, leading to a cascade of downstream effects including metabolic collapse, increased oxidative stress, and ultimately apoptotic cell death. The discovery of the NAPRT1-deficient phenotype in many cancers provides a clear and actionable strategy for improving the therapeutic index of GMX1778's prodrug, GMX1777, through co-administration with nicotinic acid. The robust preclinical data, demonstrating both single-agent and combination therapy efficacy, underscore the significant potential of this pathway-targeted approach in oncology.
References
- 1. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ILLUMINATING NAD METABOLIC LANDSCAPE IN CANCER CELLS – Genomics News and Views [bio309spring21.deborahthurtleschmidt.com]
- 7. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of combining GMX1777 with radiation therapy for human head and neck carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical evaluation of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. bpsbioscience.com [bpsbioscience.com]
CHS-828: A Technical Guide to its Effects on Cellular Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By targeting this critical metabolic node, this compound profoundly disrupts cellular bioenergetics, leading to cytotoxic effects in cancer cells, which often exhibit a heightened dependence on NAD+ for their rapid proliferation and DNA repair processes.[1][4] This technical guide provides an in-depth analysis of the core effects of this compound on cellular bioenergetics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: NAD+ Depletion
The primary mechanism of action of this compound is the competitive inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[2] This inhibition leads to a rapid and sustained depletion of the cellular NAD+ pool.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, as well as a substrate for NAD+-consuming enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.
The depletion of NAD+ by this compound initiates a cascade of bioenergetic consequences, ultimately culminating in cell death. The sequence of events typically follows the depletion of NAD+, followed by a decline in adenosine triphosphate (ATP) levels, and subsequent loss of cell viability.[4][5]
Signaling Pathway: NAMPT Inhibition and NAD+ Depletion
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent disruption of cellular bioenergetics and cell death.
Quantitative Effects on Bioenergetic Parameters
The following tables summarize the quantitative effects of this compound on key cellular bioenergetic parameters as reported in various studies.
| Parameter | Cell Line | This compound Conc. | Time Point | Effect | Reference |
| NAD+ Levels | U251 human glioma | 5 nM | 16 h | Decrease in steady state levels | [6] |
| IM-9 multiple myeloma | 30 nM | 6-20 h | Significant decline | [7] | |
| PaTu898T & Panc-1 pancreatic cancer | Increasing doses | 24 h | 3- to 4-fold decrease | [8] | |
| GOT1 neuroendocrine tumor | 10 nM | 5-14 h | Clear reducing effect | [9] | |
| ATP Levels | U-937 GTB lymphoma | Not specified | 24 h | Remained at 65% of control, then rapid decrease | [10] |
| IM-9 multiple myeloma | 30 nM | 24-36 h | Loss of cellular ATP | [7] | |
| Lactate Production | U-937 GTB lymphoma | Not specified | 8 h | 114% of control | [10] |
| Extracellular Acidification Rate (ECAR) | Human tumor cells | Concentration-dependent | 15-24 h | Significant increase | [11] |
| U-937 GTB lymphoma | Not specified | Instant | Stimulation | [10] | |
| Reactive Oxygen Species (ROS) | U251 human glioma | 5 nM | Various | Increased steady state levels of superoxide | [6][8] |
Impact on Glycolysis and Mitochondrial Respiration
This compound induces complex, time-dependent effects on the two major ATP-producing pathways: glycolysis and mitochondrial respiration.
-
Initial Glycolytic Upregulation: Several studies report an initial and rapid increase in the extracellular acidification rate (ECAR) upon exposure to this compound.[10][11] This suggests a compensatory upregulation of glycolysis, likely in response to an early impairment of mitochondrial function.[12][13] This effect is abolished when glucose is removed from the culture medium, confirming its glycolytic origin.[11]
-
Late-Stage Glycolytic Inhibition: Despite the initial stimulation, prolonged exposure to this compound leads to a subsequent shutdown of glucose consumption and a late-stage inhibition of glycolysis.[10] This is likely a consequence of severe NAD+ depletion, as NAD+ is a crucial coenzyme for the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
-
Mitochondrial Respiration: The initial increase in ECAR has been interpreted as a consequence of the inhibition of mitochondrial respiration.[12] However, the direct and detailed effects of this compound on oxygen consumption rate (OCR) are not as extensively characterized in the available literature. Some studies with other NAMPT inhibitors suggest that the mitochondrial NAD+ pool and mitochondrial bioenergetics may be less sensitive to acute NAMPT inhibition compared to the cytoplasmic pool.[14]
Logical Flow: Bioenergetic Shift Induced by this compound
Caption: this compound induces a biphasic effect on glycolysis, with an initial compensatory increase followed by late-stage inhibition leading to energy crisis.
Induction of Oxidative Stress
Treatment with this compound has been shown to increase intracellular reactive oxygen species (ROS) in cancer cells, specifically by elevating superoxide levels.[6][8] This effect is linked to the depletion of NAD+ and the subsequent decrease in the levels of its reduced forms, NADH and NADPH, which are critical for cellular antioxidant defense systems.[6] The increase in ROS can contribute to cellular damage and apoptosis. Notably, this ROS induction appears to be selective for cancer cells, as it is not observed in normal cells.[6]
Experimental Protocols
Measurement of Cellular NAD+/NADH Levels
Principle: This assay quantifies the total intracellular NAD+ and NADH levels using a cycling enzyme reaction.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well and treat with desired concentrations of this compound for the specified time.
-
Cell Lysis: Harvest cells and extract NAD+/NADH using 200 µL of extraction buffer. Perform two cycles of freeze-thawing to ensure complete lysis.
-
Assay Reaction: Add 50 µL of the cell extract to a 96-well plate. Add 100 µL of NAD cycling mix and incubate for 5 minutes.
-
Signal Development: Add 10 µL of NADH developer to each well.
-
Measurement: Read the absorbance or fluorescence according to the specific kit manufacturer's instructions (e.g., MBL International).[6]
Measurement of Cellular ATP Levels
Principle: This bioluminescent assay measures ATP released from viable cells using a luciferin-luciferase reaction.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound for the desired duration.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's protocol (e.g., ViaLight HS Kit).
-
Cell Lysis and Reaction: Add the ATP detection reagent directly to the cell culture wells. This reagent lyses the cells and initiates the luciferase reaction.
-
Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.[5]
Measurement of Extracellular Acidification Rate (ECAR)
Principle: ECAR is a measure of lactate production and is used as an indicator of the rate of glycolysis. It is typically measured using a sensor that detects changes in proton concentration in the extracellular medium.
Protocol (using Cytosensor Microphysiometer):
-
Cell Seeding: Seed cells onto a sensor chip and allow them to adhere.
-
Equilibration: Equilibrate the cells in a low-buffering medium.
-
This compound Treatment: Introduce this compound at various concentrations.
-
ECAR Measurement: The Cytosensor microphysiometer continuously measures the rate of proton extrusion from the cells, providing real-time ECAR data.[10][11]
Measurement of Reactive Oxygen Species (ROS)
Principle: This assay uses a cell-permeable fluorescent probe, such as dihydroethidine (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound for the desired time.
-
Probe Loading: Incubate the cells with the ROS-sensitive probe (e.g., DHE) for a specified period.
-
Measurement: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or a microplate reader.[6][8] An increase in fluorescence indicates an increase in intracellular ROS.
Experimental Workflow: Bioenergetic Profiling
Caption: A typical experimental workflow for characterizing the bioenergetic effects of this compound on cancer cells.
Conclusion
This compound exerts its potent antitumor activity by fundamentally disrupting cellular bioenergetics. Through the specific inhibition of NAMPT, it triggers a cascade of events beginning with the depletion of NAD+, leading to a complex biphasic response in glycolysis, an increase in oxidative stress, and ultimately, a catastrophic decline in cellular ATP levels. This comprehensive understanding of the bioenergetic effects of this compound is crucial for the rational design of combination therapies and for identifying patient populations most likely to respond to this class of anticancer agents. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate metabolic consequences of NAMPT inhibition.
References
- 1. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Metabolic effects of the cytotoxic guanidino-containing drug CHS 828 in human U-937 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early stimulation of acidification rate by novel cytotoxic pyridyl cyanoguanidines in human tumor cells: comparison with m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]
Early discovery and development of Chs-828
An In-depth Technical Guide on the Early Discovery and Development of CHS-828
Introduction
This compound, also known as GMX1778, is a novel, orally available small molecule belonging to the pyridyl cyanoguanidine class of compounds.[1][2] It emerged from early drug discovery programs as a potent antineoplastic agent with a mechanism of action distinct from standard chemotherapeutics.[1][3] Preclinical and early clinical investigations have identified this compound as a powerful inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the cellular biosynthesis of nicotinamide adenine dinucleotide (NAD+).[4][5][6] Due to the high metabolic and replicative demands of malignant cells, which rely heavily on NAD+ for energy production and DNA repair, targeting its synthesis represents a promising therapeutic strategy.[5][6] This document provides a comprehensive technical overview of the foundational research and development of this compound, detailing its mechanism of action, preclinical efficacy, and initial clinical evaluation.
Discovery and Mechanism of Action
This compound was identified through the optimization of a class of pyridyl cyanoguanidines, which were found to possess significant antitumor activity.[1][2] This process led to the selection of this compound (N-(6-chlorophenoxyhexyl)-N′-cyano-N″-4-pyridylguanidine) as a lead candidate for clinical development.[1][2]
The primary mechanism of action of this compound is the competitive and potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), with an IC50 value of less than 25 nM.[4][7][8] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide (NM).[6] By blocking NAMPT, this compound effectively depletes the intracellular pool of NAD+, leading to a subsequent reduction in ATP levels and an increase in reactive oxygen species (ROS), ultimately triggering cancer cell death.[4][5][8] The cytotoxic effects of this compound can be circumvented by the administration of nicotinic acid (NA) in cells that express the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1), which allows for NAD+ repletion through an alternative pathway.[4][6] This finding suggests a potential therapeutic strategy for selectively targeting tumors deficient in NAPRT1.[6][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
CHS-828: An In-depth Technical Guide to a Potent NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By depleting intracellular NAD+ levels, this compound triggers a cascade of metabolic disruptions, including reduced ATP production and inhibition of NAD+-dependent enzymes, ultimately leading to cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a pyridyl cyanoguanidine with the IUPAC name (Z)-2-(6-(4-chlorophenoxy)hexyl)-1-cyano-3-(pyridin-4(1H)-ylidene)guanidine. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (Z)-2-(6-(4-chlorophenoxy)hexyl)-1-cyano-3-(pyridin-4(1H)-ylidene)guanidine | |
| Synonyms | GMX1778, EB1627 (prodrug form is GMX1777) | |
| Molecular Formula | C₁₉H₂₂ClN₅O | |
| Molecular Weight | 371.86 g/mol | |
| CAS Number | 200484-11-3 | |
| Appearance | Solid | |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥18.3 mg/mL) | |
| Stability | Store at -20°C for long-term stability. Solutions in DMSO can be stored at -20°C for several months. |
Mechanism of Action
This compound exerts its cytotoxic effects by specifically targeting and inhibiting the enzymatic activity of NAMPT.[1] This inhibition disrupts the primary pathway for NAD+ regeneration in many cancer cells, leading to a rapid decline in intracellular NAD+ levels.
The NAMPT-Mediated NAD+ Salvage Pathway
Downstream Effects of NAMPT Inhibition
The depletion of NAD+ pools by this compound has several critical downstream consequences for cancer cells:
-
Energy Crisis: NAD+ is an essential cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a rapid decrease in cellular ATP levels, causing an energy crisis.
-
Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair. Reduced NAD+ levels compromise PARP activity, leading to the accumulation of DNA damage and genomic instability.
-
Sirtuin Inactivation: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating various cellular processes, including gene expression, metabolism, and stress responses. Their inactivation due to NAD+ depletion further contributes to cellular dysfunction.
-
Induction of Apoptosis: The culmination of these metabolic and signaling disruptions triggers programmed cell death (apoptosis) in cancer cells.
Pharmacological Properties
Table 2: Pharmacological and Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| NAMPT IC₅₀ | <25 nM | Recombinant human NAMPT | [2] |
| Cellular IC₅₀ | Varies (nM to µM range) | Various cancer cell lines | [3] |
| Half-life (t₁/₂) | ~2.1 hours (in humans) | Human plasma | [4] |
| Tₘₐₓ | ~2.2 hours (in humans) | Human plasma | [4] |
Prodrugs: GMX1777 (EB1627)
Due to the poor aqueous solubility of this compound, a more soluble prodrug, GMX1777 (formerly EB1627), was developed for intravenous administration. GMX1777 is rapidly converted to the active compound this compound in vivo.
Experimental Protocols
NAMPT Inhibitor Screening Assay
This protocol describes a coupled-enzyme assay to measure the inhibitory activity of compounds against NAMPT.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
ATP
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NAM, PRPP, NMNAT, and ATP in the assay buffer.
-
Add this compound or other test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding NAMPT to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the first reaction and initiate the second coupled reaction by adding a solution containing ADH and ethanol.
-
Incubate for a further period (e.g., 30 minutes) to allow the conversion of NAD+ to NADH.
-
Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition relative to a no-inhibitor control.
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
HPLC Analysis of this compound in Serum
This protocol provides a method for the quantification of this compound in serum samples.[6]
Materials:
-
Serum samples
-
Internal standard
-
tert-Butyl methyl ether
-
1 M Ammonia
-
2 M Phosphoric acid
-
HPLC system with UV detection
-
C18 reverse-phase column
Procedure:
-
To 1 mL of serum, add the internal standard and 0.1 mL of 1 M ammonia.
-
Extract with 4 mL of tert-butyl methyl ether.
-
Separate the ether phase and re-extract this compound and the internal standard into an aqueous phase by adding 0.1 mL of 2 M phosphoric acid.
-
Neutralize the acidic aqueous phase with 0.1 mL of 1 M ammonia.
-
Inject the sample into the HPLC system.
-
Separate the compounds using a C18 column with a suitable mobile phase gradient.
-
Detect this compound and the internal standard by UV absorbance at their respective maximum absorbance wavelengths.
-
Quantify this compound based on the peak area ratio to the internal standard.
Conclusion
This compound is a well-characterized and potent inhibitor of NAMPT with significant anti-cancer activity demonstrated in preclinical and early clinical studies. Its mechanism of action, centered on the depletion of NAD+, represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. This technical guide provides essential information for researchers working with this compound, from its fundamental properties to detailed experimental protocols, to facilitate further investigation into its therapeutic potential.
References
- 1. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. aacrjournals.org [aacrjournals.org]
CHS-828: A Technical Guide on the Pyridyl Cyanoguanidine Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHS-828, identified as N-(6-chlorophenoxyhexyl)-N′-cyano-N″-4-pyridylguanidine, is a novel, orally active pyridyl cyanoguanidine with demonstrated potent antitumor activity.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and outlining key experimental protocols. The primary mechanism of this compound involves the competitive inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, leading to cellular NAD+ depletion and subsequent cytotoxicity in malignant cells.[3][4] This agent has shown a broad spectrum of activity against various human cancer cell lines, including those resistant to conventional chemotherapeutic agents, and has undergone Phase I clinical trials.[1][5][6]
Mechanism of Action
This compound exerts its cytotoxic effects by targeting cellular NAD+ metabolism.[3] Malignant cells have a high demand for NAD+ for energy production and DNA repair processes.[3] this compound competitively inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[3][4] This inhibition leads to a depletion of cellular NAD+ levels, which in turn disrupts critical cellular functions and induces cell death.[3] Studies have shown that the cytotoxic effects of this compound can be rescued by the addition of nicotinamide, further confirming its mechanism of action.[3] The agent has an IC50 of less than 25 nM for NAMPT.[4]
Signaling Pathway
Caption: Mechanism of action of this compound.
In Vitro Antitumor Activity
This compound has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. Its activity is notable in breast, lung, and myeloma cell lines.[1][2][5] Importantly, the cytotoxic profile of this compound shows a low correlation with that of known anticancer agents, and it is not affected by known multidrug resistance mechanisms.[1][2]
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Panel of 10 Human Myeloma Cell Lines | Multiple Myeloma | 0.01 - 0.3 | Fluorometric Microculture Cytotoxicity Assay (FMCA) | [5] |
| MCF-7 | Breast Cancer | Not specified, but potent cytotoxic effects observed | Not specified | [1][2] |
| NYH | Small Cell Lung Cancer | Not specified, but potent cytotoxic effects observed | Not specified | [1][2] |
In Vivo Antitumor Activity
Oral administration of this compound has shown significant antitumor activity in various animal models, including nude mice with human tumor xenografts and rats with transplanted rodent tumors.[1][2]
Table 2: In Vivo Efficacy of this compound in Animal Models
| Tumor Model | Animal Model | Dosing Schedule | Outcome | Reference |
| MCF-7 Human Breast Cancer Xenograft | Nude Mice | 20-50 mg/kg/day p.o. | Inhibition of tumor growth | [1][2] |
| MCF-7 Human Breast Cancer Xenograft | Nude Mice | 250 mg/kg weekly | Significant antitumor effect, regression of established tumors | [1] |
| NYH Human Small Cell Lung Cancer Xenograft | Nude Mice | 20-50 mg/kg/day p.o. | Regression of tumors | [1][2] |
| SH-SY5Y Human Neuroblastoma Xenograft | Nude Mice | Daily oral treatment | 82% reduction in tumor growth; complete regression in 44% of animals | [7] |
| Human Ovarian Cancer and CLL in Hollow Fibres | Immunocompetent Rats | Not specified | 37% mean reduction in cell density | [8] |
| Human Neuroendocrine Tumor Xenografts (GOT1, BON, GOT2) | Nude Mice | Peroral administration | Marked antitumor activity | [9] |
Clinical Trials and Pharmacokinetics
This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[6][10]
Table 3: Summary of Phase I Clinical Trial Data for this compound
| Parameter | Value | Reference |
| Dosing Regimen | 20-80 mg once weekly for 3 weeks in 4-week cycles (oral) | [6] |
| Recommended Phase II Dose | 20 mg once daily for 5 days in 28-day cycles | [10] |
| Time to Maximum Plasma Concentration (Tmax) | 2.2 ± 1.3 hours | [10] |
| Half-life (t1/2) | 2.1 ± 0.52 hours | [10] |
| Dose-Limiting Toxicities | Thrombocytopenia, thrombosis, esophagitis, diarrhea, constipation | [10] |
| Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, localized genital mucositis | [10] |
| Objective Tumor Responses | No objective tumor responses observed; 7 patients showed stable disease | [10] |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate this compound are provided below.
Fluorometric Microculture Cytotoxicity Assay (FMCA)
This non-clonogenic assay is used to determine the cytotoxic effects of this compound on various cell lines.[5]
Caption: Workflow for the FMCA.
Protocol:
-
Cell Seeding: Tumor cells are seeded into 96-well microtiter plates.
-
Drug Exposure: this compound is added at a range of concentrations.
-
Incubation: Plates are incubated for 72 hours to allow for drug action.[1]
-
Washing: The drug-containing medium is removed, and the cells are washed.
-
Staining: Fluorescein diacetate (FDA) is added to the wells. FDA is a non-fluorescent molecule that is hydrolyzed by esterases in viable cells to produce fluorescein, which is fluorescent.
-
Fluorescence Measurement: The fluorescence of each well is measured using a fluorometer, which is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell survival by 50%, is calculated.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells (e.g., MCF-7 or NYH) are seeded in tissue culture vessels at a concentration of 2.5 × 10^3 cells/ml and incubated for 2 hours.[1]
-
Drug Exposure: The cells are then exposed to this compound for 96 hours (MCF-7) or 120 hours (NYH).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells at a concentration of 5 mg/ml, and the cells are incubated for 4 hours.[1] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: 5% SDS is added to the cultures overnight to solubilize the formazan product.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is determined using an ELISA reader. The absorbance is directly proportional to the number of viable cells.
Logical Relationships and Key Findings
The research on this compound has established several key relationships between its chemical nature, mechanism, and antitumor effects.
Caption: Logical flow from chemical structure to clinical evaluation.
Conclusion
This compound is a promising antitumor agent with a novel mechanism of action centered on the inhibition of NAD+ synthesis. Its potent in vitro and in vivo activity against a range of cancers, including those with resistance to standard therapies, underscores its therapeutic potential. While Phase I clinical trials did not show objective tumor responses, the agent was generally well-tolerated, and stable disease was observed in some patients.[10] Further investigation, potentially in combination with other therapies, may be warranted to fully elucidate the clinical utility of this class of compounds. The prodrug GMX1777 (formerly EB1627) has been developed for intravenous administration, representing a next step in the clinical development of this therapeutic strategy.[11][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo activity of CHS 828 on hollow-fibre cultures of primary human tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumoural effects of the pyridyl cyanoguanidine CHS 828 on three different types of neuroendocrine tumours xenografted to nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - ProQuest [proquest.com]
- 12. Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CHS-828 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHS-828, also known as GMX1778, is a potent small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to cellular energy crisis and ultimately, cancer cell death.[1][3] This cytotoxic effect has shown promise in various cancer models, particularly in hematological malignancies and solid tumors.[4][5][6] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common cell viability assay and summarize its activity across different cancer cell lines.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cell line and the assay conditions.
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |
| Human Myeloma Cell Lines (Panel of 10) | Multiple Myeloma | Fluorometric Microculture Cytotoxicity Assay (FMCA) | 0.01 - 0.3 | [4] |
| Breast Cancer Cell Lines | Breast Cancer | Not Specified | Potent Cytotoxic Effects | [6] |
| Lung Cancer Cell Lines | Lung Cancer | Not Specified | Potent Cytotoxic Effects | [6] |
Experimental Protocols
This section details a representative protocol for determining the in vitro cytotoxicity of this compound using a Fluorometric Microculture Cytotoxicity Assay (FMCA). This method is based on the measurement of fluorescence generated from the hydrolysis of fluorescein diacetate (FDA) by esterases in viable cells.[7]
Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., human myeloma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescein diacetate (FDA) stock solution (10 mg/mL in acetone)
-
96-well clear-bottom black microplates
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microplate reader (excitation/emission ~485/530 nm)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability and density.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Add 100 µL of complete culture medium containing the same final concentration of DMSO as the drug-treated wells to the "cells only" control wells.
-
Incubate the plate for 72 hours.
-
-
Fluorometric Viability Assay (FMCA):
-
After the 72-hour incubation, carefully aspirate the medium from all wells.
-
Wash the cells once with 100 µL of PBS.
-
Prepare a working solution of FDA by diluting the stock solution in PBS to a final concentration of 10 µg/mL.
-
Add 100 µL of the FDA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Experimental workflow for the this compound in vitro cytotoxicity assay.
Caption: Signaling pathway of this compound induced cytotoxicity.
References
- 1. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fluorometric microculture cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chs-828 (GMX1778) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for the use of Chs-828 (also known as GMX1778), a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), in cell culture-based research. The provided information is intended to assist in the design and execution of experiments to evaluate the cytotoxic and mechanistic effects of this compound.
Introduction
This compound is a pyridyl cyanoguanidine that has demonstrated significant antitumor activity in a variety of preclinical models.[1][2] Its primary mechanism of action is the inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway.[3][4][5] This inhibition leads to a depletion of cellular NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair, ultimately resulting in cancer cell death.[5][6]
Data Presentation: Recommended this compound Concentrations
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. The following table summarizes the 50% inhibitory concentration (IC50) values reported for various cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human Myeloma Cell Lines (Panel of 10) | Multiple Myeloma | 0.01 - 0.3 | [1] |
| HeLa | Cervical Cancer | ~0.1 (rescued by 10 µM NA) | [3] |
| U251 | Glioblastoma | 0.005 (5 nM) | [7] |
| MCF10A (immortalized breast cell line) | Non-malignant Breast | 0.05 (50 nM) | [1] |
| PaTu8988T | Pancreatic Cancer | Decreased NAD+ at nanomolar concentrations | [7] |
| Panc-1 | Pancreatic Cancer | Decreased NAD+ at nanomolar concentrations | [7] |
| Human Neuroendocrine Tumors (GOT1, BON, GOT2) | Neuroendocrine Tumors | Effective in vivo at 250 mg/kg | [8] |
Signaling Pathway of this compound (GMX1778)
This compound exerts its cytotoxic effects by targeting the NAD+ salvage pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound as a NAMPT inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (ATP-based)
This protocol is for determining the IC50 of this compound using a commercially available ATP-based luminescence assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (GMX1778)
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.2%.[6]
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[3]
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (GMX1778)
-
DMSO
-
6-well tissue culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (GMX1778)
-
DMSO
-
6-well tissue culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for data acquisition.
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: A typical experimental workflow for this compound studies.
References
- 1. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
Preparing Stock Solutions of CHS-828 for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
CHS-828 is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By depleting cellular NAD+ levels, this compound exerts cytotoxic effects on cancer cells, making it a compound of significant interest in oncology research.[3][4] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Synonyms | GMX1778, GMX 1778 | [1][2] |
| Molecular Formula | C19H22ClN5O | [2] |
| Formula Weight | 371.9 g/mol | [2] |
| CAS Number | 200484-11-3 | [2][5] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| IC50 (NAMPT) | <25 nM | [1][2][4] |
| IC50 (Myeloma Cell Lines) | 0.01 - 0.3 µM | [6] |
| Solubility (DMSO) | Up to 25 mg/mL | [2][5] |
| Solubility (DMF) | 25 mg/mL | [2] |
| Solubility (Ethanol) | 0.5 mg/mL | [2] |
| Solubility (DMSO:PBS (pH 7.2) (1:2)) | 0.33 mg/mL | [2] |
| Storage Temperature | -20°C | [2][5][7] |
| Stability | ≥ 4 years at -20°C | [2] |
| Stability (in DMSO at -20°C) | Up to 3 months | [5] |
Mechanism of Action: NAMPT Inhibition
This compound functions by competitively inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1] This enzyme is crucial for the cellular synthesis of NAD+, a coenzyme vital for numerous cellular processes, including energy metabolism and DNA repair.[3] The depletion of NAD+ in cancer cells leads to a cytotoxic effect.[3][4]
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), which is a common solvent for this compound.[2][5][7]
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.719 mg of this compound (Formula Weight: 371.9 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The DMSO stock solution is stable for up to 3 months when stored at -20°C.[5] For longer-term storage, it is recommended to store at -80°C.
2. Preparation of Working Solutions for In Vitro Cell-Based Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Application: Add the diluted this compound to your cell cultures and proceed with the experiment. For example, in studies with HeLa cells, a concentration of 100 nM has been shown to reduce NAD+ levels.[2]
3. Preparation of a Formulation for In Vivo Animal Studies
For in vivo experiments, this compound has been formulated as a suspension for oral administration.[7]
Materials:
-
This compound powder
-
2% Carboxymethyl cellulose (CMC) in 0.9% NaCl solution
-
Sterile tubes or vials
-
Homogenizer or sonicator
Procedure:
-
Vehicle Preparation: Prepare a sterile solution of 2% carboxymethyl cellulose in 0.9% NaCl.
-
Suspension: Weigh the required amount of this compound powder. Suspend the powder in the prepared vehicle to the desired final concentration. For example, dosages of 20 to 50 mg/kg/day have been used in mouse models.[8]
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform suspension of the compound.
-
Administration: Administer the suspension to the animals via the desired route (e.g., oral gavage) immediately after preparation. It is recommended to prepare fresh formulations for each day of dosing.[1]
Important Considerations:
-
Safety: this compound is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound.
-
Light Sensitivity: Protect stock solutions from light.[7]
-
Solvent Purity: Use high-purity, anhydrous solvents to ensure the stability of the compound.
-
Verification: For Good Laboratory Practice (GLP) studies, the concentration and purity of the stock solution should be verified analytically.
By following these detailed protocols, researchers can ensure the consistent and accurate preparation of this compound solutions, leading to more reliable and reproducible results in preclinical cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHS-828 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical molecule for cellular metabolism and energy production.[3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to ATP depletion and ultimately, cancer cell death.[2] This mechanism of action makes this compound a promising agent for cancer therapy, and it has demonstrated significant antitumor activity in various preclinical mouse xenograft models.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in mouse xenograft models, including recommended dosage regimens, detailed experimental protocols, and expected outcomes based on published preclinical data.
Mechanism of Action: NAD+ Depletion
This compound competitively inhibits NAMPT, which is responsible for converting nicotinamide into nicotinamide mononucleotide (NMN), a key precursor of NAD+. This disruption of the NAD+ salvage pathway is particularly effective in cancer cells, which often have a higher demand for NAD+ to support their rapid proliferation and metabolism. The resulting depletion of NAD+ triggers a cascade of events including metabolic collapse and cell death.
Caption: Signaling pathway of this compound action.
Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models
The following tables summarize the quantitative data from various preclinical studies using this compound in different mouse xenograft models.
Table 1: Oral Administration of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Key Findings |
| Breast Cancer | MCF-7 | Nude mice | 20-50 mg/kg/day, p.o. | Inhibition of tumor growth.[5] |
| Small Cell Lung Cancer | NYH | Nude mice | 20-50 mg/kg/day, p.o. | Tumor regression.[5] |
| Neuroblastoma | SH-SY5Y | NMRI nu/nu mice | Not specified daily oral dose | 82% reduction in tumor growth; 44% complete tumor regression.[6] |
| Neuroendocrine Tumor | GOT1 | Nude mice | 100 mg/kg/week, p.o. | Moderate tumor regression.[7] |
| Neuroendocrine Tumors | GOT1, BON, GOT2 | Nude mice | 250 mg/kg, p.o. | Marked antitumor activity.[2] |
Table 2: Intravenous Administration of GMX1777 (this compound Prodrug) in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Key Findings |
| Multiple Myeloma | IM-9 | Not specified | 75 mg/kg over 24h IV infusion | Tumor regression.[8] |
| Small Cell Lung Cancer | SHP-77 | Not specified | 75 mg/kg over 24h IV infusion | Tumor regression.[8] |
| Colon Carcinoma | HCT-116 | Not specified | 75 mg/kg over 24h IV infusion | Tumor regression.[8] |
| Colon Carcinoma (Resistant) | HCT-116R | SCID mice | 150 mg/kg over 24h IV infusion | No significant antitumor activity in resistant model.[9] |
Experimental Protocols
General Mouse Xenograft Protocol
This protocol outlines the general steps for establishing a subcutaneous xenograft model to test the efficacy of this compound.
Caption: Experimental workflow for a mouse xenograft study.
1. Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., MCF-7, HCT-116) in the appropriate medium and conditions.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (or other basement membrane extract) at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude, SCID) that are 6-8 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 28-gauge needle.
3. Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
4. This compound Administration:
-
Oral Administration:
-
Prepare a fresh formulation of this compound in a suitable vehicle (e.g., corn oil).
-
Administer the specified dose (e.g., 20-100 mg/kg) via oral gavage daily or on the determined schedule.
-
-
Intravenous Administration (of prodrug GMX1777):
-
Formulate GMX1777 in an appropriate sterile buffer (e.g., 10 mM citrate buffer, pH 4.8).[9]
-
Administer the drug via a continuous intravenous infusion over a specified period (e.g., 24 hours) using an infusion pump.
-
5. Endpoint and Data Analysis:
-
Continue treatment for the planned duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Perform further analyses as required, such as immunohistochemistry for proliferation and apoptosis markers, or measurement of NAD+ levels in tumor tissue.
-
Plot tumor growth curves and perform statistical analysis to compare the treatment groups to the control group.
Safety and Toxicity
In preclinical studies, this compound has been reported to have low toxicity at effective doses.[6] However, as with other NAMPT inhibitors, dose-limiting toxicities have been observed in clinical trials, primarily thrombocytopenia and gastrointestinal symptoms.[10] Therefore, it is crucial to monitor the health of the animals throughout the study, including daily observation for any signs of distress and regular body weight measurements.
Conclusion
This compound is a potent antitumor agent with a well-defined mechanism of action that has shown significant efficacy in a variety of mouse xenograft models. The provided dosage tables and protocols offer a solid foundation for designing and conducting preclinical studies to evaluate the therapeutic potential of this compound. Researchers should carefully consider the specific cancer model and experimental goals when selecting the appropriate dosage and administration route for this compound. Further optimization of treatment schedules and combination therapies may enhance its antitumor activity.
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NAD+ Levels Following CHS-828 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and DNA repair. Malignant cells often exhibit an elevated demand for NAD+ to fuel their rapid proliferation and survival.[1] The NAD+ salvage pathway, which recycles nicotinamide to regenerate NAD+, is a key process in maintaining intracellular NAD+ pools. A rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[1][2]
CHS-828 (also known as GMX1778) is a potent and specific small molecule inhibitor of NAMPT.[3][4] By competitively binding to NAMPT, this compound effectively blocks the synthesis of NAD+, leading to its depletion within cancer cells.[1][3] This disruption of NAD+ homeostasis triggers a cascade of events, including decreased ATP production and ultimately, apoptotic cell death, making NAMPT an attractive target for anticancer therapies.[2][5]
These application notes provide detailed protocols for the quantification of intracellular NAD+ levels in cultured cells following treatment with this compound. The methodologies described herein are essential for researchers studying the mechanism of action of this compound, evaluating its efficacy, and developing novel cancer therapeutics targeting NAD+ metabolism.
Data Presentation
The following table summarizes the expected quantitative changes in intracellular NAD+ levels in cancer cells following treatment with this compound. This data is compiled from representative studies and illustrates the dose-dependent and time-dependent effects of the inhibitor.
| Cell Line | This compound (GMX1778) Concentration | Treatment Duration | Method of NAD+ Measurement | % NAD+ Reduction (relative to untreated control) | Reference |
| GOT1 (Human Neuroendocrine Tumor) | 10 nM | 5 hours | Liquid Chromatography-Mass Spectrometry (LC-MS) | ~40% | [6] |
| GOT1 (Human Neuroendocrine Tumor) | 10 nM | 14 hours | Liquid Chromatography-Mass Spectrometry (LC-MS) | ~75% | [6] |
| HeLa (Human Cervical Cancer) | 3 nM | 72 hours | Not specified | Overexpression of NAMPT maintained NAD+ levels. | [3] |
| HeLa (Human Cervical Cancer) | 300 nM | 72 hours | Not specified | Overexpression of NAMPT could not maintain NAD+ levels. | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental process for measuring its effects, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Workflow for NAD+ measurement.
Experimental Protocols
Two common methods for the quantification of NAD+ are detailed below: an enzymatic cycling assay and a liquid chromatography-mass spectrometry (LC-MS/MS) method.
Protocol 1: Enzymatic Cycling Assay for NAD+ Quantification
This protocol is adapted from commercially available kits and provides a colorimetric or fluorometric readout.
Materials:
-
96-well microtiter plate (clear for colorimetric, black for fluorometric)
-
Microplate reader
-
NAD/NADH Assay Kit (containing NAD Cycling Buffer, NAD Cycling Enzyme, and a colorimetric or fluorometric probe)
-
NAD+ Standard
-
Extraction Buffers (Acidic for NAD+, Basic for NADH)
-
Cultured cells treated with this compound and untreated controls
-
Phosphate-buffered saline (PBS)
-
Reagent for protein quantification (e.g., BCA assay kit)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
-
Sample Preparation and NAD+ Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, trypsinize and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in the appropriate volume of NAD+ extraction buffer (acidic).
-
Homogenize the cell suspension by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing NAD+ to a new tube.
-
Neutralize the acidic extract with the appropriate neutralization buffer provided in the kit.
-
-
NAD+ Quantification:
-
Prepare a standard curve using the provided NAD+ standard according to the kit instructions.
-
Add 50 µL of the extracted samples and standards to the wells of the 96-well plate.
-
Prepare the NAD Cycling Master Mix by combining the cycling buffer, enzyme, and probe as per the kit's protocol.
-
Add 50 µL of the Master Mix to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's manual.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in the samples using the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the corresponding cell lysate (determined by a BCA assay) or to the initial cell number.
-
Protocol 2: LC-MS/MS for NAD+ Quantification
This method offers high specificity and sensitivity for the absolute quantification of NAD+.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase column
-
Mobile phases (e.g., Ammonium acetate in water and methanol)
-
NAD+ analytical standard
-
Internal standard (e.g., ¹³C₅-NAD+)
-
Extraction solvent (e.g., 80% methanol or a mixture of acetonitrile:methanol:water)
-
Cultured cells treated with this compound and untreated controls
-
Phosphate-buffered saline (PBS)
-
Reagent for protein quantification (e.g., BCA assay kit)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment.
-
-
Sample Preparation and NAD+ Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve using the NAD+ analytical standard.
-
Inject the reconstituted samples and standards onto the LC-MS/MS system.
-
Separate NAD+ from other metabolites using a C18 column with a gradient of mobile phases.
-
Detect and quantify NAD+ using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ion transitions for NAD+ and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for NAD+ and the internal standard.
-
Calculate the concentration of NAD+ in the samples based on the calibration curve.
-
Normalize the NAD+ concentration to the protein concentration or cell number.
-
References
- 1. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Assessing CHS-828 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHS-828 is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound depletes intracellular nicotinamide adenine dinucleotide (NAD+) levels, a critical coenzyme for various cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3] This depletion of NAD+ leads to a metabolic crisis, culminating in cancer cell death, making NAMPT an attractive target for cancer therapy.[1][4] These application notes provide detailed protocols for commonly used cell viability assays to assess the efficacy of this compound in cancer cell lines.
Mechanism of Action of this compound
This compound competitively binds to the nicotinamide-binding pocket of the NAMPT enzyme, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. The resulting decline in NAD+ levels disrupts numerous cellular functions that are highly dependent on this coenzyme. Notably, cancer cells often exhibit a higher rate of NAD+ turnover and a greater reliance on the salvage pathway for NAD+ biosynthesis, rendering them particularly vulnerable to NAMPT inhibition.[1]
The downstream consequences of this compound-mediated NAD+ depletion include:
-
Impaired Energy Metabolism: A critical reduction in glycolysis and oxidative phosphorylation due to the lack of NAD+ as a cofactor for key dehydrogenases. This leads to a severe depletion of ATP.
-
Induction of Oxidative Stress: Reduced NAD+ levels can lead to an increase in reactive oxygen species (ROS).
-
Inhibition of DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair.[2][5]
-
Altered Sirtuin Activity: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating gene expression, metabolism, and stress responses. Their activity is compromised upon NAD+ depletion.[4]
These multifaceted effects ultimately trigger cell cycle arrest and cell death in susceptible cancer cells.
Signaling Pathway of this compound Action
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer treatment-induced NAD+ depletion in premature senescence and late cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular compartmentalization of NAD+ and its role in cancer: A sereNADe of metabolic melodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Chs-828 (GMX1778)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chs-828, also known as GMX1778, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to an energy crisis and ultimately cell death in cancer cells, which have a high demand for NAD+.[3][4][5] These application notes provide a comprehensive overview of the established animal models for in vivo studies of this compound, detailed experimental protocols, and a summary of its anti-tumor efficacy.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the NAD+ salvage pathway. It competitively inhibits the NAMPT enzyme, which is responsible for converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a direct precursor of NAD+. This inhibition leads to a rapid decline in cellular NAD+ pools, disrupting numerous NAD+-dependent processes crucial for cancer cell survival, including ATP production, DNA repair, and redox homeostasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Utilizing Chs-828 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chs-828, also known as GMX1778, is a potent and selective competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By depleting intracellular NAD+ levels, this compound induces a metabolic crisis in cancer cells, leading to ATP depletion, oxidative stress, and ultimately, cell death.[1][4] Due to the high energy and metabolic demands of malignant cells, they are particularly vulnerable to NAD+ depletion.[2] This unique mechanism of action, with a low correlation to the activity patterns of standard anticancer agents, makes this compound a promising candidate for combination therapies.[5][6][7][8] Preclinical and early clinical studies have explored the synergistic or additive effects of this compound with various cancer drugs, aiming to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a comprehensive overview of the principles and methodologies for using this compound in combination with other cancer therapeutics. The information is intended to guide researchers in designing and executing preclinical studies to evaluate novel this compound combination strategies.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its cytotoxic effects by inhibiting NAMPT, which leads to a rapid decline in cellular NAD+ levels.[4] NAD+ is an essential cofactor for numerous cellular processes, including:
-
Redox Reactions: NAD+ is a critical electron carrier in glycolysis and oxidative phosphorylation.
-
DNA Repair: Poly(ADP-ribose) polymerases (PARPs), key enzymes in DNA repair, utilize NAD+ as a substrate.[9]
-
Signaling Pathways: Sirtuins and other NAD+-dependent enzymes regulate various signaling pathways involved in cell survival and stress response.
The rationale for combining this compound with other anticancer agents is multifaceted:
-
Synergistic Cytotoxicity: Depleting NAD+ can sensitize cancer cells to the effects of DNA damaging agents, as the cells' capacity for DNA repair is compromised.
-
Targeting Metabolic Vulnerabilities: Combining this compound with drugs that induce metabolic stress can create a synthetic lethal scenario.
-
Overcoming Resistance: this compound has shown activity in cell lines with resistance to conventional chemotherapeutics.[5][8]
Signaling Pathway: this compound and PARP-Mediated Synergy
A key mechanism for synergy involves the interplay between NAD+ depletion by this compound and the activation of PARP by DNA-damaging agents.
Caption: this compound and PARP-inhibitor synergistic pathway.
Quantitative Data on this compound Combinations
The following tables summarize the quantitative data from preclinical studies on this compound in combination with other anticancer agents.
Table 1: In Vitro Synergy of this compound with Pemetrexed in Non-Small Cell Lung Cancer (NSCLC) Cells [9]
| Cell Line | Drug Combination | IC50 (Pemetrexed alone) | IC50 (Pemetrexed + this compound) | Combination Index (CI) |
| A549 | Pemetrexed + 4 nM this compound | 150 nM | 40 nM | < 1 (Synergistic) |
| A549 | Pemetrexed + 8 nM this compound | 150 nM | 20 nM | < 1 (Synergistic) |
| H1299 | Pemetrexed + 15 nM this compound | 300 nM | 75 nM | < 1 (Synergistic) |
| H1299 | Pemetrexed + 30 nM this compound | 300 nM | 40 nM | < 1 (Synergistic) |
Table 2: In Vivo Efficacy of this compound in Combination with Antiangiogenic Drugs in a Neuroblastoma Mouse Model [10]
| Treatment Group | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) |
| This compound alone | 82 | 44 |
| This compound + TNP-470 | 92 | 47 |
| This compound + SU5416 | 85 | 47 |
Table 3: In Vivo Efficacy of GMX1778 (this compound) in Combination with 177Lu-DOTATATE in a Neuroendocrine Tumor (NET) Mouse Model [11][12]
| Treatment Group | Median Time to Progression (days) | Maximal Tumor Volume Reduction (%) |
| Control | 3 | N/A |
| GMX1778 (single dose) | 7 | 34 |
| 177Lu-DOTATATE (single dose) | 28-35 | 45 |
| GMX1778 (3 weekly doses) | 35 | 53 |
| 177Lu-DOTATATE + GMX1778 (single dose) | 98 | 73 |
| 177Lu-DOTATATE + GMX1778 (3 weekly doses) | > 120 | 97 |
Table 4: In Vivo Efficacy of GMX1778 (this compound) in Combination with 4-Cl-HIPP in a Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model [13]
| Treatment Group | Tumor Volume Suppression (%) | Tumor Weight Reduction (%) |
| GMX1778 alone | 33 | < 10 |
| 4-Cl-HIPP alone | 33 | < 10 |
| GMX1778 + 4-Cl-HIPP | 67 | ~40 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using the Isobologram Method
This protocol is based on the methodology used to evaluate the interaction between this compound and etoposide.[14]
Objective: To determine if the combination of this compound and another anticancer agent results in synergistic, additive, or antagonistic effects on cell viability.
Materials:
-
Human tumor cell line (e.g., U-937 GTB lymphoma cells)
-
Complete cell culture medium
-
This compound
-
Drug B (the other anticancer agent)
-
96-well microplates
-
Fluorometric microculture cytotoxicity assay (FMCA) reagents
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Drug Preparation: Prepare stock solutions of this compound and Drug B in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in cell culture medium.
-
Single Agent Titration: Determine the concentration-response curves for this compound and Drug B individually. This is done by exposing cells to a range of concentrations of each drug for a fixed period (e.g., 72 hours).
-
Combination Treatment:
-
Prepare mixtures of this compound and Drug B at fixed concentration ratios (e.g., based on their individual IC50 values).
-
Expose cells to a range of dilutions of these fixed-ratio combinations for the same duration as the single agents.
-
-
Viability Assessment (FMCA):
-
After the incubation period, remove the drug-containing medium.
-
Add FMCA reagents according to the manufacturer's instructions.
-
Measure fluorescence using a microplate reader.
-
-
Data Analysis (Isobologram):
-
For a specific effect level (e.g., 50% inhibition of cell viability), plot the concentrations of this compound and Drug B that produce this effect when used alone on the x- and y-axes, respectively.
-
Draw a line connecting these two points. This is the line of additivity.
-
Plot the concentrations of this compound and Drug B that produce the same effect when used in combination.
-
If the combination data points fall below the line of additivity, the interaction is synergistic. If they fall on the line, it is additive, and if they fall above the line, it is antagonistic.
-
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Evaluation of this compound Combination Therapy in a Xenograft Model
This protocol is a generalized procedure based on studies combining this compound with other agents in mouse models.[8][10][11][12][13]
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human tumor cell line for xenograft implantation
-
This compound (or its prodrug GMX1777 for in vivo studies)
-
Drug B
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, Drug B alone, this compound + Drug B).
-
Drug Administration:
-
Administer this compound (or GMX1777) and Drug B according to a predetermined schedule, dose, and route of administration (e.g., oral gavage for GMX1777, intravenous injection for other agents).[8][11][12]
-
In the combination group, consider the timing of administration of each drug. For example, GMX1778 was given 1 hour after 177Lu-DOTATATE in one study.[11][12]
-
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Caption: Workflow for in vivo combination therapy evaluation.
Concluding Remarks
This compound represents a novel class of anticancer agents with a distinct mechanism of action that makes it well-suited for combination therapies. The preclinical data summarized in these application notes demonstrate the potential for synergistic or enhanced antitumor activity when this compound is combined with a variety of other drugs, including DNA damaging agents, antiangiogenic drugs, and targeted radionuclide therapies. The provided protocols offer a framework for researchers to further explore and validate new this compound combination strategies. As with any investigational agent, careful consideration of dosing schedules and potential toxicities is crucial in the design of future studies. The efficacy of this compound as a monotherapy in clinical trials has been limited, highlighting the importance of identifying effective combination regimens to realize its full therapeutic potential.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Combined Targeting of NAD Biosynthesis and the NAD-dependent Transcription Factor C-terminal Binding Protein as a Promising Novel Therapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The combination of the antitumoural pyridyl cyanoguanidine CHS 828 and etoposide in vitro–from cytotoxic synergy to complete inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of CHS-828
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHS-828 is a potent and selective competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+ levels, this compound disrupts cellular metabolism and energy production, leading to cancer cell death.[3] These application notes provide detailed protocols for preclinical in vitro and in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. NAD+ is an essential coenzyme for numerous cellular processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It is also a critical substrate for enzymes involved in DNA repair (e.g., PARPs) and cellular signaling (e.g., sirtuins).[4] In cancer cells, which often have a high metabolic rate and increased reliance on the NAD+ salvage pathway, inhibition of NAMPT by this compound leads to a rapid depletion of NAD+, resulting in:
-
Reduced Cell Proliferation: Depletion of NAD+ inhibits ATP production, leading to energy crisis and arrest of cell growth.[5]
-
Induction of Apoptosis: Energy stress and disruption of NAD+-dependent signaling pathways trigger programmed cell death, characterized by the activation of caspases and cleavage of PARP.[6]
-
Mitochondrial Dysfunction: Lack of NAD+ impairs the electron transport chain, leading to mitochondrial dysfunction and increased production of reactive oxygen species (ROS).[5][7]
-
DNA Damage: The function of NAD+-dependent DNA repair enzymes is compromised, leading to an accumulation of DNA damage.[5]
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Lymphoma | 0.004 | [8] |
| RPMI-8226 | Multiple Myeloma | 0.01 | [8] |
| NCI-H69 | Small Cell Lung Cancer | 0.02 | [8] |
| MCF-7 | Breast Cancer | 0.1 | [8] |
| A549 | Non-Small Cell Lung Cancer | 0.3 | [8] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| NCI-H69 | Small Cell Lung Cancer | 25 mg/kg, weekly, p.o. | >100 (regression) | [9] |
| RPMI-8226 | Multiple Myeloma | 40 mg/kg, daily, p.o. | 85 | [8] |
| A2780 | Ovarian Cancer | 40 mg/kg, daily, p.o. | 70 | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of this compound.[11][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Drug Administration:
-
Prepare the this compound formulation for oral gavage at the desired concentration.
-
Administer this compound to the treatment group according to the planned dosing schedule (e.g., daily or weekly).
-
Administer the vehicle solution to the control group.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) as a percentage.
-
(Optional) Process the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and cancer cell death.
Caption: Workflow for in vitro cytotoxicity testing of this compound using the MTT assay.
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. 細胞計數與健康分析 [sigmaaldrich.com]
- 3. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. BiTE® Xenograft Protocol [protocols.io]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Troubleshooting & Optimization
Technical Support Center: Overcoming CHS-828 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the investigational anticancer agent CHS-828 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GMX1778) is a novel pyridyl cyanoguanidine compound with potent antitumor activity.[1][2][3] Its primary mechanism of action is the competitive inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[4][5][6][7] By inhibiting NAMPT, this compound depletes intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for energy metabolism and DNA repair.[4][8] This NAD+ depletion leads to cancer cell death.[4]
Q2: How do I determine if my cancer cell line is resistant to this compound?
Resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental (sensitive) cell line. This is typically determined by performing a cell viability assay (e.g., MTT or CellTiter-Glo) with a dose-response curve. Resistant sublines can exhibit over 400-fold resistance compared to their sensitive counterparts.[9]
Q3: What are the known molecular mechanisms of resistance to this compound and other NAMPT inhibitors?
Acquired resistance to NAMPT inhibitors like this compound can occur through several mechanisms.[5] These include the upregulation of compensatory NAD+ synthesis pathways, mutations in the NAMPT target protein, and increased drug efflux.[5][6][10]
Q4: Is this compound sensitive to common multidrug resistance (MDR) mechanisms?
Early studies indicated that this compound's activity has a low correlation with standard chemotherapeutic agents and it is not sensitive to several known MDR mechanisms.[2][11] However, some evidence suggests that altered expression of the ATP-binding cassette (ABC) efflux transporter ABCB1 could be a potential resistance mechanism.[5][10]
Troubleshooting Guide
My cells show reduced sensitivity to this compound. How do I confirm and characterize the resistance?
The first step is to perform a systematic workflow to confirm resistance and investigate the underlying mechanism. This involves comparing the resistant cell line to the original, sensitive parental line.
Diagram: Experimental Workflow for Confirming this compound Resistance
References
- 1. Action of a Novel Anticancer Agent, CHS 828, on Mouse Fibroblasts | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and characterization of two human tumor sublines expressing high-grade resistance to the cyanoguanidine CHS 828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to CHS-828
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CHS-828. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to acquired resistance to this NAMPT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is crucial for various cellular processes, including energy metabolism and DNA repair.[1][2] This NAD+ depletion ultimately leads to cancer cell death.
Q2: My cancer cell line, which was initially sensitive to this compound, has now become resistant. What are the most likely mechanisms of this acquired resistance?
The most well-documented mechanisms of acquired resistance to this compound and other NAMPT inhibitors are:
-
Mutations in the drug target (NAMPT): Specific point mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.[1]
-
Metabolic reprogramming: Resistant cells may adapt their metabolic pathways to bypass the need for the NAMPT-dependent NAD+ salvage pathway. This can include the upregulation of alternative NAD+ synthesis pathways, such as the Preiss-Handler pathway which utilizes nicotinic acid, or the de novo synthesis pathway from tryptophan.[1]
Q3: I am observing a high degree of resistance in my cell line. How much of an increase in the IC50 value is expected for this compound resistant cells?
Studies have shown that cancer cell lines can develop a very high degree of resistance to this compound. For instance, the histiocytic lymphoma cell line U-937 GTB and the myeloma cell line RPMI 8226, when cultured with gradually increasing concentrations of this compound, have been shown to develop over 400-fold resistance compared to their parental, sensitive counterparts.[3]
Troubleshooting Guides
Problem 1: Decreased sensitivity of a cell line to this compound over time.
Possible Cause 1: Development of NAMPT mutations.
-
Troubleshooting Steps:
-
Sequence the NAMPT gene: Extract genomic DNA from both the parental sensitive and the suspected resistant cell lines. Amplify and sequence the coding region of the NAMPT gene to identify any potential mutations.
-
Perform a NAMPT activity assay: Compare the enzymatic activity of NAMPT in cell lysates from both sensitive and resistant cells in the presence of a range of this compound concentrations. A rightward shift in the dose-response curve for the resistant cells would suggest a less sensitive NAMPT enzyme.
-
Possible Cause 2: Upregulation of P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Western Blot Analysis: Perform a western blot to compare the expression levels of P-gp in the sensitive and resistant cell lines. An increase in the P-gp band intensity in the resistant line is a strong indicator of this mechanism.
-
Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye Rhodamine 123. Incubate both sensitive and resistant cells with Rhodamine 123 and measure the intracellular fluorescence over time using flow cytometry. Resistant cells with high P-gp expression will show lower fluorescence due to increased efflux of the dye. This effect can be reversed by co-incubation with a P-gp inhibitor like verapamil.
-
Problem 2: Inconsistent results in this compound cytotoxicity assays.
Possible Cause: Fluctuations in the NAD+ salvage pathway activity.
-
Troubleshooting Steps:
-
Control for media components: Ensure that the cell culture medium has a consistent concentration of nicotinamide, a precursor for the NAMPT-mediated salvage pathway. Variations in media formulation can affect the baseline NAD+ levels and thus the apparent sensitivity to this compound.
-
Measure baseline NAD+ levels: Before initiating cytotoxicity experiments, measure the basal intracellular NAD+/NADH ratio in your cell lines. This will help in understanding the metabolic state of the cells and interpreting the drug response.
-
Data Presentation
Table 1: Experimentally Observed Resistance to this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| U-937 GTB | ~0.02 | >8 | >400 | [3] |
| RPMI 8226 | ~0.05 | >20 | >400 | [3] |
Table 2: Key Proteins Involved in this compound Resistance
| Protein | Function | Role in Resistance | Method of Detection |
| NAMPT | NAD+ biosynthesis | Mutations can decrease drug binding and inhibition. | Gene sequencing, NAMPT activity assay |
| P-glycoprotein (P-gp/ABCB1) | Drug efflux pump | Upregulation increases the removal of this compound from the cell. | Western Blot, Rhodamine 123 efflux assay |
Experimental Protocols
Protocol for Generating this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Sterile cell culture flasks and plates
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 50% after 72 hours of treatment.
-
Initial exposure: Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate the flask.
-
Stepwise dose escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in the culture medium by approximately 2-fold.
-
Repeat dose escalation: Continue this process of stepwise dose escalation, allowing the cells to adapt and resume proliferation at each new concentration. This process can take several months.
-
Characterize the resistant phenotype: Once the desired level of resistance is achieved (e.g., the cells can tolerate a concentration at least 10-fold higher than the initial IC50), characterize the resistant cell line by re-determining the IC50 and comparing it to the parental line.
-
Cryopreserve resistant stocks: It is crucial to freeze down vials of the resistant cells at different stages of the selection process.
Protocol for Western Blot Analysis of P-glycoprotein Expression
This protocol outlines the steps for detecting and comparing the expression levels of P-glycoprotein in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (e.g., clone C219)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse the cell pellets in RIPA buffer on ice.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the band intensity for P-glycoprotein between the sensitive and resistant samples. Normalize to a loading control like GAPDH or β-actin.
Protocol for Measuring Intracellular NAD+/NADH Levels
This protocol describes a general method for quantifying the intracellular NAD+ and NADH concentrations using a commercially available colorimetric assay kit.
Materials:
-
Sensitive and resistant cells
-
NAD+/NADH assay kit (containing NAD+ extraction buffer, NADH extraction buffer, and detection reagents)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell harvesting: Harvest an equal number of cells from both sensitive and resistant cultures.
-
NAD+ and NADH extraction:
-
For total NAD+ and NADH: Lyse the cells using the provided extraction buffer.
-
For separate NAD+ and NADH measurement: Divide the cell suspension into two. Use the NAD+ extraction buffer for one half and the NADH extraction buffer for the other. These buffers typically use acidic and alkaline conditions, respectively, to selectively degrade the other coenzyme.
-
-
Assay reaction: Add the extracted samples to a 96-well plate. Prepare a standard curve using the provided NAD+ or NADH standards. Add the reaction mix from the kit to all wells.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the colorimetric reaction to develop. The reaction typically involves an enzyme that reduces a probe in the presence of NAD+ or NADH, leading to a color change.
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Calculation: Calculate the concentrations of NAD+ and NADH in the samples by comparing their absorbance values to the standard curve. Determine the NAD+/NADH ratio.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Signaling pathways affected by this compound.
References
Technical Support Center: Managing CHS-828-Induced Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NAMPT inhibitor CHS-828 in in vivo experiments. The information provided is intended to help manage and mitigate potential toxicities associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1] This NAD+ depletion leads to cancer cell death. However, this mechanism is not entirely tumor-specific and can affect normal tissues with high energy demands, leading to the observed in vivo toxicities.
Q2: What are the most common in vivo toxicities observed with this compound?
A2: The most frequently reported in vivo toxicities for this compound and other NAMPT inhibitors are primarily gastrointestinal and hematological.[2][3] These include:
-
Gastrointestinal effects: Nausea, vomiting, diarrhea, and mucositis.
-
Hematological toxicities: Thrombocytopenia (a decrease in platelet count) and leucopenia (a decrease in white blood cell count).[3][4]
Q3: Can the toxicity of this compound be managed or mitigated?
A3: Yes, co-administration of nicotinamide (NAM) or nicotinic acid (NA) has been shown to mitigate some of the toxicities associated with NAMPT inhibitors.[1][5] Nicotinic acid can be utilized by normal cells through the Preiss-Handler pathway to synthesize NAD+, bypassing the NAMPT-dependent salvage pathway that is inhibited by this compound. This selective rescue may protect normal tissues from NAD+ depletion while still allowing for the anti-tumor effect in cancer cells that may lack the necessary enzymes for the Preiss-Handler pathway.
Q4: Does co-administration of nicotinic acid (NA) with this compound compromise its anti-tumor efficacy?
A4: The impact of NA co-administration on the anti-tumor efficacy of NAMPT inhibitors can be complex and may depend on the specific tumor model. Some studies suggest that for tumors deficient in the NAPRT1 enzyme (required for the Preiss-Handler pathway), co-administration of NA can increase the therapeutic window by rescuing normal tissues without compromising anti-tumor activity.[5] However, other research indicates that NA co-treatment could potentially rescue the efficacy of NAMPT inhibitors in some tumor models by increasing NAD and NAM levels within the tumor.[5][6] Therefore, the effect on efficacy should be empirically determined in the specific tumor model being studied.
Troubleshooting Guide for this compound Induced Toxicity
This guide provides a structured approach to identifying and managing common toxicities encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | Drug-induced toxicity, dehydration, or reduced food/water intake due to gastrointestinal distress. | 1. Monitor body weight at least twice weekly. 2. Assess for signs of dehydration and provide fluid support if necessary. 3. Consider dose reduction of this compound. 4. Evaluate the need for supportive care, such as providing softened or more palatable food. |
| Diarrhea or Dehydration | Gastrointestinal toxicity. | 1. Monitor animal bedding for signs of diarrhea. 2. Assess hydration status (e.g., skin turgor). 3. Provide supportive care, including subcutaneous fluids if necessary. 4. Consider a temporary interruption of this compound treatment or dose reduction. |
| Thrombocytopenia (Low Platelet Count) | Hematological toxicity due to NAMPT inhibition affecting platelet production. | 1. Perform baseline and periodic complete blood counts (CBCs), with a focus on platelet levels. 2. If significant thrombocytopenia is observed, consider co-administration of nicotinic acid (NA) to rescue normal hematopoietic cells. 3. A dose reduction or temporary cessation of this compound may be required. |
| Leucopenia (Low White Blood Cell Count) | Hematological toxicity affecting white blood cell production. | 1. Monitor CBCs, paying close attention to the total white blood cell count and differential. 2. If severe leucopenia occurs, the animal may be at increased risk of infection. Consider housing in a sterile environment. 3. Dose reduction or interruption of this compound treatment may be necessary. |
| Retinal Toxicity | On-target toxicity related to NAMPT inhibition in the retina. | 1. Be aware that retinal toxicity has been observed with some NAMPT inhibitors in rodent studies.[2][7] 2. While not as commonly reported for this compound specifically, it is a potential class effect. 3. If visual impairment is suspected, consult with a veterinary ophthalmologist for appropriate assessment. 4. Some studies suggest this toxicity may not be fully mitigated by nicotinic acid co-administration.[2][7] |
Experimental Protocols
Protocol for In Vivo Administration of this compound
This protocol is a general guideline for the oral administration of this compound to mice. Doses and schedules should be optimized for the specific tumor model and research question.
-
Preparation of this compound Formulation:
-
This compound is typically administered orally (p.o.).
-
A common vehicle for suspension is 0.5% (w/v) methylcellulose in sterile water.
-
Prepare the suspension fresh daily and ensure it is homogenous by vortexing before each administration.
-
-
Dosing and Administration:
-
Doses ranging from 20 to 50 mg/kg/day have been used in nude mice bearing human tumor xenografts.[8]
-
Administer the suspension via oral gavage using an appropriate gauge gavage needle.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Monitor animal health daily, including general appearance, activity levels, and signs of distress.
-
Measure body weight at least twice a week.
-
Monitor tumor growth with calipers two to three times per week.
-
Protocol for Toxicity Monitoring
A comprehensive monitoring plan is crucial for managing this compound-induced toxicities.
-
Body Weight and Clinical Observations:
-
Record the body weight of each animal before the start of treatment and at least twice weekly thereafter.
-
Perform daily clinical observations, noting any changes in posture, activity, grooming, and signs of gastrointestinal distress (e.g., diarrhea, hunched posture).
-
-
Hematological Analysis:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) for complete blood counts (CBCs) at baseline and at regular intervals during the study (e.g., weekly).
-
Key parameters to monitor include:
-
Platelet count (for thrombocytopenia)
-
Total white blood cell count (for leucopenia)
-
Red blood cell count and hemoglobin (for anemia)
-
-
-
Serum Biochemistry:
-
At the end of the study, or if animals show signs of severe toxicity, collect blood for serum biochemistry analysis.
-
Key parameters to assess for organ toxicity include:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function.
-
Blood urea nitrogen (BUN) and creatinine for kidney function.
-
-
Protocol for Nicotinic Acid (NA) Co-administration to Mitigate Toxicity
This protocol provides a starting point for using nicotinic acid to reduce this compound-related toxicities.
-
Preparation of Nicotinic Acid Solution:
-
Nicotinic acid can be dissolved in sterile saline or water.
-
Prepare the solution fresh for each administration.
-
-
Dosing and Administration:
-
A dose of 100 mg/kg of nicotinic acid administered twice daily has been shown to rescue some of the effects of NAMPT inhibitors in vivo.[5]
-
Administer NA via intraperitoneal (i.p.) injection or oral gavage.
-
The timing of NA administration relative to this compound may be important. Consider administering NA shortly before or concurrently with this compound.
-
-
Evaluation of Efficacy and Toxicity:
-
Include appropriate control groups in your study design:
-
Vehicle control
-
This compound alone
-
This compound + Nicotinic Acid
-
Nicotinic Acid alone
-
-
Monitor tumor growth and toxicity parameters as described above in all groups to determine if NA co-administration affects the anti-tumor efficacy of this compound in your specific model.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and NAD+ Depletion
Caption: Mechanism of this compound leading to NAD+ depletion and apoptosis.
Experimental Workflow for Managing this compound Toxicity
Caption: Workflow for in vivo toxicity management of this compound.
References
- 1. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Chs-828 solubility for in vitro experiments
Welcome to the technical support center for Chs-828. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as GMX-1778, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[4][5] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is crucial for various cellular processes including energy metabolism, DNA repair, and signaling.[2][5][6] This depletion of NAD+ leads to cancer cell death, making this compound a promising anti-cancer agent.[2][7]
Q2: What are the primary challenges when working with this compound in in vitro experiments?
A2: The primary challenge with this compound is its low aqueous solubility. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but is practically insoluble in water.[1] This can lead to precipitation when diluting stock solutions into aqueous cell culture media, which can affect experimental reproducibility and accuracy.[8][9]
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in DMSO and Dimethylformamide (DMF).[2] It is not soluble in water.[1] For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions.
Troubleshooting Guide: Solubility and Precipitation
Issue: My this compound precipitated out of solution after I diluted my DMSO stock in cell culture media.
This is a common issue due to the hydrophobic nature of this compound. Here are several steps to troubleshoot and prevent precipitation:
1. Optimize Stock Solution Concentration:
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO, for example, 10 mM. Storing at a high concentration minimizes the volume of DMSO added to your culture, keeping the final DMSO concentration low.
-
Rationale: A smaller volume of a concentrated stock is less likely to cause the compound to crash out of solution upon dilution compared to a larger volume of a less concentrated stock.
2. Control Final DMSO Concentration:
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and not exceeding 1% for most cell lines.[10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Rationale: High concentrations of DMSO can be toxic to cells and can also alter cell membrane permeability, potentially affecting experimental outcomes.[9]
3. Proper Dilution Technique:
-
Recommendation: Perform a stepwise dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume. Add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.[8][11][12]
-
Rationale: Rapidly adding a concentrated DMSO stock to a large volume of aqueous medium can cause localized high concentrations of the compound, leading to immediate precipitation. A gradual dilution helps to keep the compound in solution.
4. Utilize Serum:
-
Recommendation: If using a serum-containing medium, the serum proteins can help to stabilize hydrophobic compounds and prevent precipitation.[8]
-
Rationale: Albumin and other proteins in serum can bind to hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
5. Sonication and Warming:
-
Recommendation: If you observe slight precipitation in your intermediate dilution, gentle warming (to 37°C) and brief sonication can help to redissolve the compound.[8][12]
-
Caution: Ensure your compound is stable to heat and sonication. Always visually inspect the solution to confirm it is clear before adding it to your cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 371.86 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.72 mg of this compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For 3.72 mg, add 1 ml of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months).[1]
Protocol 2: Diluting this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilution (Example for a final concentration of 10 µM):
-
To achieve a final concentration of 10 µM from a 10 mM stock, you need a 1:1000 dilution.
-
To minimize precipitation, first prepare an intermediate 100 µM solution. Pipette 1 µL of the 10 mM stock solution into 99 µL of pre-warmed complete medium. Mix immediately by gentle pipetting or vortexing.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate dilution to your cell culture plates containing cells and pre-warmed medium. For example, to achieve a 10 µM final concentration in 1 ml of culture, add 100 µL of the 100 µM intermediate solution.
-
Gently swirl the plate to ensure even distribution of the compound.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., for a 1:1000 final dilution of the stock, add 1 µL of DMSO to 1 ml of medium).
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 25 mg/mL | [2][13] |
| DMF | 25 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |
| Ethanol | 0.5 mg/mL | [2] |
| Water | Insoluble | [1] |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| Most immortalized cell lines | 0.5% - 1% | Cell line-specific tolerance should be determined. |
| Primary cells | ≤ 0.1% | Generally more sensitive to DMSO toxicity. |
| Stem cells | ≤ 0.5% | Can be sensitive; dose-response testing is advised. |
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for this compound Solubility Troubleshooting
Caption: Workflow for this compound solubilization.
References
- 1. Metabolic effects of the cytotoxic guanidino-containing drug CHS 828 in human U-937 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 7. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Chs-828 in Solution: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Chs-828, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the long-term stability of this compound, including troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues researchers may encounter when working with this compound solutions.
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] For cell-based assays, DMSO is the most commonly used solvent. It is also sparingly soluble in ethanol.[1] For in vivo studies, this compound has been formulated as a suspension in 2% carboxymethyl cellulose in 0.9% NaCl solution.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in a high-purity solvent like DMSO to a desired concentration, for instance, 10 mM. Ensure the powder is completely dissolved by gentle vortexing or sonication.
Q3: What are the recommended storage conditions for this compound solutions?
A3: While specific long-term stability data in solution is limited, general best practices for similar compounds suggest storing stock solutions at -20°C or -80°C to minimize degradation. For short-term storage (days to weeks), 4°C may be acceptable, but this should be validated for your specific experimental needs.[3]
Q4: I see precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may indicate that the solution is supersaturated, and preparing a fresh, lower concentration stock solution is recommended.
Q5: How can I check if my this compound solution has degraded?
A5: Visual inspection for color changes or significant precipitation can be initial indicators. For a more definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the solution and identify any degradation products.
Quantitative Data Summary
The following table summarizes the solubility and recommended storage conditions for solid this compound based on information from various suppliers.
| Solvent | Solubility | Recommended Storage of Solid |
| DMSO | ≥ 60 mg/mL | -20°C (long-term) |
| DMF | 25 mg/mL | 0-4°C (short-term) |
| Ethanol | 0.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | |
| In Solvent | ||
| -80°C (6 months) | ||
| -20°C (1 month) |
Data compiled from multiple chemical suppliers.[1][3][4]
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in DMSO
Objective: To determine the degradation rate of this compound in DMSO at various storage temperatures over time.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column
-
Mobile phase (e.g., acetonitrile and water with a modifying agent like formic acid)
-
UV detector
-
-20°C and -80°C freezers
-
4°C refrigerator
-
Room temperature bench space
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into multiple amber microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.
-
Time-Point Storage: Store aliquots at four different temperature conditions: room temperature, 4°C, -20°C, and -80°C.
-
Initial Analysis (Time 0): Immediately analyze one aliquot using HPLC to establish the initial purity and peak area of the intact this compound.
-
Subsequent Analyses: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC. The percentage of remaining intact this compound can be calculated by comparing the peak area at each time point to the peak area at Time 0.
-
Data Analysis: Plot the percentage of intact this compound against time for each storage condition to determine the stability profile.
Visualizations
The following diagrams illustrate key workflows and concepts related to the handling and potential degradation of this compound.
Caption: Workflow for assessing this compound stability in solution.
Caption: Decision-making for this compound solution preparation and storage.
References
Troubleshooting inconsistent results with Chs-828
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Chs-828 (also known as GMX1778), a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3][4] By inhibiting NAMPT, this compound depletes cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1][5] This depletion of NAD+ leads to ATP depletion and ultimately induces programmed cell death in cancer cells.[6]
Q2: What is the IC50 of this compound?
A2: The IC50 of this compound for NAMPT is less than 25 nM.[2][6][7] However, the cytotoxic IC50 in cell-based assays can vary significantly between different cell lines, typically ranging from 0.01 to 0.3 µM.[8]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO up to 25 mg/mL.[9][10] For long-term storage, it is recommended to store the compound as a solid at -20°C, where it is stable for at least one year.[9] Solutions in DMSO can be stored at -20°C for up to 3 months.[9]
Q4: Are there known off-target effects of this compound?
A4: While this compound is a potent and specific inhibitor of NAMPT, some studies have explored its effects on other pathways.[5][6] Early research suggested a potential direct inhibition of IκB kinase (IKK) activity, but this was later shown to be an indirect effect of NAD+ depletion.[5] As with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, and appropriate controls should be included in experiments.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 or lack of cytotoxic effect.
This is a common issue that can arise from several factors related to the specific cell line, experimental setup, or the compound itself.
Possible Cause & Troubleshooting Step
-
Cell Line Resistance (NAPRT1 Expression): The enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1) allows cells to synthesize NAD+ from nicotinic acid (NA), bypassing the NAMPT-dependent salvage pathway.[5] Cells with high NAPRT1 expression can be resistant to this compound.
-
Recommendation:
-
Check the expression level of NAPRT1 in your cell line via Western blot or qPCR.
-
Perform a rescue experiment by co-treating cells with this compound and nicotinic acid. If the cells are rescued, it confirms a NAPRT1-dependent resistance mechanism.[5]
-
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Recommendation:
-
Ensure the compound has been stored correctly at -20°C.
-
Prepare fresh stock solutions in DMSO.
-
Test the activity of your this compound stock on a known sensitive cell line as a positive control.
-
-
-
Incorrect Dosing or Exposure Time: The cytotoxic effects of this compound are time and concentration-dependent.
-
Recommendation:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your cell line.
-
Use a broader range of concentrations in your dose-response experiments.
-
-
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules.
-
Recommendation:
-
Test the effect of this compound in media with a lower serum concentration (e.g., 2-5% FBS), ensuring the cells remain viable for the duration of the experiment.
-
-
Issue 2: High variability between replicate experiments.
High variability can obscure real biological effects and make data interpretation difficult.
Possible Cause & Troubleshooting Step
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in viability readouts.
-
Recommendation:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Use a hemocytometer or an automated cell counter to accurately determine cell density.
-
Allow cells to adhere and distribute evenly before adding the compound.
-
-
-
Edge Effects in Multi-well Plates: Wells on the periphery of a plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Recommendation:
-
Avoid using the outer wells of the plate for experimental conditions.
-
Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
-
Inaccurate Drug Dilutions: Errors in preparing serial dilutions can lead to inconsistent final concentrations.
-
Recommendation:
-
Carefully prepare fresh serial dilutions for each experiment. . Use calibrated pipettes and ensure proper mixing at each dilution step.
-
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical final concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours (for MTT) or 4-6 hours (for XTT) until a color change is visible.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: NAD+/NADH Depletion Assay
This protocol measures the intracellular levels of NAD+ and NADH after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
NAD+/NADH quantification kit (commercially available)
-
Plate reader capable of fluorescence or absorbance measurements
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 100 nM) and for different time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control.
-
Following treatment, wash the cells with cold PBS and harvest them by scraping.
-
Extract NAD+ and NADH from the cell pellets according to the manufacturer's protocol of the quantification kit. This typically involves lysis and a heating step to differentiate between the oxidized and reduced forms.
-
Perform the NAD+/NADH cycling reaction as described in the kit's manual.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the concentrations of NAD+ and NADH based on the standard curve and normalize to the protein concentration of each sample.
Data Presentation
Table 1: Factors Influencing this compound Efficacy
| Factor | Description | Potential Impact on Results |
| Cell Line | Different cancer types and even different cell lines from the same cancer type can exhibit varying sensitivity. | IC50 values can differ by several orders of magnitude.[8] |
| NAPRT1 Expression | High expression of NAPRT1 provides an alternative pathway for NAD+ synthesis, conferring resistance.[5] | Increased IC50 and reduced cytotoxic effect. |
| Exposure Duration | The depletion of NAD+ and subsequent cell death is a time-dependent process. | Shorter exposure times may not be sufficient to induce cytotoxicity.[11] |
| Compound Stability | This compound can degrade if not stored properly. | Reduced potency and inconsistent results. |
| Serum Concentration | Components in serum may bind to the compound, reducing its effective concentration. | May lead to an underestimation of the compound's potency. |
Visualizations
Caption: Mechanism of action of this compound and the NAPRT1-mediated resistance pathway.
References
- 1. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CHS-828 Treatment for Antitumor Activity
Welcome to the technical support center for CHS-828 (GMX1778), a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment schedules for maximal antitumor activity and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, and its active form GMX1778, is a potent and specific competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3][4][5] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is critical for various cellular processes in cancer cells, including energy metabolism, DNA repair, and signaling pathways.[1][5][6] This depletion of NAD+ ultimately leads to ATP depletion and tumor cell death.[3][4]
Q2: Why is the treatment schedule for this compound so critical for its antitumor activity?
Preclinical and clinical studies have consistently shown that the antitumor effect of this compound is highly dependent on the exposure time and dosing schedule.[7][8] Prolonged exposure to this compound significantly increases its potency.[8] In vivo studies have demonstrated that administering the drug over a 5-day schedule results in a greater antitumor effect compared to a single dose of the same total amount.[7] This schedule-dependency is thought to be due to the dynamics of NAD+ depletion and the cell's inability to recover with continuous NAMPT inhibition.
Q3: What are the known pharmacokinetic properties of this compound?
In a Phase I clinical trial, orally administered this compound had a half-life of approximately 2.1 to 2.3 hours.[7][9] The time to reach maximum plasma concentration was about 2.2 hours.[9] However, there is significant inter- and intra-patient variability in its pharmacokinetics, which may be partly due to its metabolism by CYP3A4.[8] Pharmacokinetics have also been shown to be dose-dependent, with the fraction absorbed decreasing at higher doses.[7]
Q4: What are the common toxicities associated with this compound treatment?
In clinical trials, the most frequently observed non-hematological toxicities include nausea, vomiting, diarrhea, fatigue, and localized genital mucositis.[8][9] Hematological toxicities are generally mild and include transient thrombocytopenia and lymphocytopenia.[8][9] Dose-limiting toxicities have been identified as thrombocytopenia, thrombosis, esophagitis, diarrhea, and constipation.[9]
Q5: What is the role of Nicotinic Acid (NA) and NAPRT1 in this compound treatment?
The cytotoxicity of this compound can be bypassed by the administration of exogenous nicotinic acid (NA).[1][10] NA allows for NAD+ repletion through an alternative pathway mediated by the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1).[1][10] Cancer cells deficient in NAPRT1 cannot be rescued by NA, making them particularly sensitive to this compound.[1][10] This provides a therapeutic strategy to potentially widen the therapeutic index by co-administering this compound with NA to protect normal tissues that express NAPRT1.[1][10]
Troubleshooting Guide
Problem 1: Inconsistent antitumor activity observed in vivo despite using the recommended dose.
-
Possible Cause 1: Suboptimal Dosing Schedule. As established, this compound's efficacy is highly schedule-dependent. A single high dose may be less effective than a prolonged, multi-day schedule.
-
Possible Cause 2: Pharmacokinetic Variability. There is significant inter-individual variation in the absorption and clearance of this compound.[7][8]
-
Solution: If feasible, perform pharmacokinetic analysis to correlate drug exposure with antitumor response in your animal models. Consider that clearance may increase with cumulative exposure.[7]
-
-
Possible Cause 3: NAPRT1 Expression in Tumor Model. If the tumor model has high expression of NAPRT1, it may be able to bypass the NAD+ blockade by utilizing nicotinic acid from the diet.
-
Solution: Assess the NAPRT1 status of your tumor cells. For NAPRT1-positive tumors, consider combination therapies.
-
Problem 2: High levels of toxicity observed in animal models, even at doses reported to be effective.
-
Possible Cause 1: Species-Specific Differences in Sensitivity. There can be significant differences in drug tolerance between species. For instance, rats have been shown to tolerate 10-100 times higher exposures of this compound than human patients.[11]
-
Solution: Carefully consider the species of your animal model and perform dose-escalation studies to determine the maximum tolerated dose (MTD) in that specific species.
-
-
Possible Cause 2: Drug Formulation and Administration. The formulation and route of administration can impact absorption and, consequently, toxicity.
-
Solution: Ensure consistent preparation of the drug formulation. For oral administration, be aware of factors like gastric pH that can affect absorption.[8]
-
Problem 3: Development of resistance to this compound in cell culture models.
-
Possible Cause: Upregulation of Alternative NAD+ Synthesis Pathways. Cells can develop resistance by finding alternative ways to generate NAD+.
Data Presentation
Table 1: In Vitro Potency of this compound (GMX1778)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NAMPT inhibition) | < 25 nM | Recombinant NAMPT | [1][2] |
| Kd (NAMPT binding) | 120 nM | Recombinant NAMPT | [3] |
| IC50 (IKK activity) | 8 nM | In vitro kinase assay | [3] |
| IC50 (Cytotoxicity) | 0.01-0.3 µM | Human myeloma cell lines | [11] |
| IC50 (Cytotoxicity) | 0.01 µM | Acute Lymphocytic Leukemia | [13] |
| IC50 (Cytotoxicity) | 0.03 µM | Acute Myelocytic Leukemia | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Humans and Rats
| Parameter | Human (Oral) | Rat (Oral) | Reference |
| Half-life (t1/2) | 2.1 ± 0.52 h | 2.3 h | [7][9] |
| Time to Max. Concentration (Tmax) | 2.2 ± 1.3 h | Not specified | [9] |
Table 3: Recommended Dosing from Clinical Trials
| Study Phase | Recommended Dose | Schedule | Reference |
| Phase I | 20 mg | Once daily for 5 days, in 28-day cycles | [9] |
| Phase I (alternative schedule) | 420 mg | Once every 3 weeks | [14] |
Experimental Protocols
Protocol 1: In Vitro NAMPT Inhibition Assay
This protocol is based on a coupled-enzyme assay to measure NAD+ production.[1][3]
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 0.5 mM β-mercaptoethanol, 0.005% bovine serum albumin, 1% DMSO, 2.0 U/ml lactate dehydrogenase, 4 mM sodium L-lactate, 0.4 U/ml diaphorase, 6 µM resazurin sodium salt, 0.4 mM PRPP, 3.0 nM NMNAT1, 125 µM ATP, 50 µM nicotinamide (NM), and 2 to 5 µM recombinant NAMPT.
-
Add Inhibitor: Add serial dilutions of this compound (or GMX1778) in DMSO to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for 180 minutes.
-
Measure Fluorescence: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the IC₅₀ values by generating sigmoidal dose-response curves using non-linear regression analysis.
Protocol 2: Cellular NAD+/ATP Depletion Assay
This protocol measures the cytotoxic effect of this compound by quantifying cellular ATP levels.[3]
-
Cell Seeding: Seed tumor cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound. A final DMSO concentration of 0.2% should be maintained across all wells.
-
Incubation: Incubate the cells for 72 hours.
-
ATP Measurement: Determine the relative ATP levels using a commercially available high-sensitivity cytotoxicity and cell proliferation assay kit (e.g., ViaLight HS) according to the manufacturer's instructions.
-
Data Analysis: Calculate IC₅₀ values from the dose-response curves.
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for assessing the antitumor activity of this compound in a mouse xenograft model.[4][15]
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MCF-7 or NYH) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally. A suggested efficacious schedule is daily administration for 5 consecutive days or once weekly.[7][15] Doses ranging from 20 to 250 mg/kg have been used in mice.[15][16] The vehicle control group should receive the same formulation without the drug.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NAD+ salvage pathway.
Caption: A typical experimental workflow for an in vivo this compound efficacy study.
Caption: Logical relationship of the NAPRT1-mediated rescue pathway from this compound cytotoxicity.
References
- 1. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic-pharmacodynamic modelling of the schedule-dependent effect of the anti-cancer agent CHS 828 in a rat hollow fibre model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and characterization of two human tumor sublines expressing high-grade resistance to the cyanoguanidine CHS 828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of the novel cytotoxic agent CHS 828 in childhood acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study and pharmacokinetic of this compound, a guanidino-containing compound, administered orally as a single dose every 3 weeks in solid tumours: an ECSG/EORTC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: CHS-828 and Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects associated with the experimental anticancer agent CHS-828.
Understanding this compound and its Gastrointestinal Effects
This compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By depleting intracellular NAD+ levels, this compound selectively targets cancer cells with high metabolic rates. However, this mechanism also affects rapidly dividing cells in the gastrointestinal tract, leading to a range of GI-related adverse events.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound in preclinical and clinical studies?
A1: Clinical trials have identified a spectrum of gastrointestinal toxicities as dose-limiting factors for this compound. These commonly include nausea, vomiting, diarrhea, constipation, and esophagitis.[1][2] In some cases, more severe events such as subileus and gastric ulcers have been reported.[1]
Q2: What is the underlying mechanism of this compound-induced gastrointestinal toxicity?
A2: The primary mechanism is the depletion of NAD+ in the rapidly proliferating epithelial cells of the gastrointestinal tract. NAD+ is crucial for cellular energy metabolism and DNA repair. Its depletion leads to mitochondrial dysfunction and activation of Poly (ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme. Overactivation of PARP1 further depletes cellular energy stores, contributing to intestinal inflammation, increased epithelial cell apoptosis (cell death), and decreased proliferation, ultimately compromising the integrity of the mucosal barrier.
Q3: Are there any strategies to reduce the gastrointestinal side effects of this compound?
A3: A promising strategy is the co-administration of nicotinamide (NAM) or nicotinic acid (NA), which are precursors of NAD+. This approach aims to rescue NAD+ levels in healthy tissues, including the gastrointestinal tract, thereby mitigating toxicity without compromising the anti-tumor efficacy in cancer cells that may lack the necessary enzymes to utilize these precursors. Preclinical studies with the this compound prodrug GMX1777 have shown that nicotinic acid can protect mice from lethal doses.[3][4]
Q4: How does the oral formulation of this compound contribute to its gastrointestinal side effects?
A4: Direct irritation of the gastrointestinal mucosa by the oral formulation of this compound may contribute to the observed side effects. The development of an intravenous prodrug, GMX1777, was partly aimed at reducing the high intra- and inter-patient pharmacokinetic variability and potentially lessening the direct GI toxicity associated with oral this compound.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss in Animal Models
Symptoms: Animals treated with this compound exhibit significant diarrhea, leading to dehydration and a notable decrease in body weight.
Potential Cause: Disruption of the intestinal epithelial barrier function due to this compound-induced NAD+ depletion, leading to increased apoptosis and reduced proliferation of intestinal crypt cells. This results in malabsorption and fluid loss.
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the dose of this compound to a level that maintains anti-tumor efficacy while minimizing gastrointestinal toxicity.
-
Nicotinamide/Nicotinic Acid Co-administration: Implement a co-treatment protocol with nicotinamide or nicotinic acid. (See Experimental Protocols section for a detailed methodology).
-
Supportive Care: Provide subcutaneous or intravenous fluid and electrolyte replacement to combat dehydration.
-
Dietary Modification: Ensure access to a highly palatable and easily digestible diet to encourage food intake.
-
Monitor Gut Microbiota: Changes in the gut microbiome can exacerbate chemotherapy-induced diarrhea. Consider collecting fecal samples for microbial analysis to investigate this as a contributing factor.
Issue 2: Nausea and Vomiting in Experimental Subjects
Symptoms: Retching, pica (in rodents), and evidence of emesis in the housing environment.
Potential Cause: this compound can induce nausea and vomiting through both central and peripheral mechanisms. Central effects may involve the chemoreceptor trigger zone, while peripheral effects are likely due to direct irritation of the gastric mucosa and the release of emetogenic substances from the damaged gut.
Troubleshooting Steps:
-
Anti-emetic Prophylaxis: Administer standard anti-emetic agents, such as 5-HT3 receptor antagonists (e.g., ondansetron), prior to this compound administration.
-
Dose Fractionation: If the experimental design allows, consider splitting the daily dose of this compound into two or more smaller administrations to reduce peak plasma concentrations and potential for acute nausea.
-
Vehicle Optimization: For oral administration, experiment with different vehicle formulations to minimize direct gastric irritation.
Data Presentation
Table 1: Summary of Gastrointestinal Side Effects of this compound from Clinical Trials
| Gastrointestinal Side Effect | Reported Incidence | Severity (Grade) | Citation(s) |
| Nausea | Frequently Reported | 1-3 | [1][2] |
| Vomiting | Frequently Reported | 1-3 | [1][2] |
| Diarrhea | Frequently Reported | 1-4 (Dose-limiting) | [1][2] |
| Constipation | Reported | 1-4 (Dose-limiting) | [1][2] |
| Esophagitis | Reported | Dose-limiting | [2] |
| Subileus | Reported | Not Specified | [1] |
| Gastric Ulcer | Reported | Not Specified | [1] |
Note: Specific incidence rates at different dose levels are not consistently reported in publicly available clinical trial data.
Table 2: Preclinical Observations and Mitigation Strategies
| Observation | Potential Mitigation Strategy | Expected Outcome | Relevant Findings |
| This compound induces NAD+ depletion in intestinal epithelium. | Co-administration of nicotinamide or nicotinic acid. | Restoration of NAD+ levels in healthy tissues, reducing mucosal damage. | Nicotinic acid protected mice from lethal doses of the this compound prodrug GMX1777.[3][4] |
| Increased intestinal epithelial cell apoptosis and decreased proliferation. | Dose reduction or fractionation of this compound. | Reduced severity of mucosal injury and improved tissue regeneration. | Dose-dependent toxicity observed in clinical trials suggests dose modification may reduce side effects.[1] |
| Alterations in gut microbiota composition. | Probiotic or prebiotic supplementation. | Restoration of a healthy gut microbiome, potentially reducing inflammation and diarrhea. | The gut microbiome is known to influence chemotherapy-induced GI toxicity. |
Experimental Protocols
Protocol 1: Co-administration of Nicotinic Acid to Mitigate this compound Induced Gastrointestinal Toxicity in a Mouse Model
Objective: To evaluate the efficacy of nicotinic acid in preventing this compound-induced gastrointestinal mucositis.
Materials:
-
This compound
-
Nicotinic Acid (NA)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Vehicle for NA (e.g., sterile saline)
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (for both this compound and NA)
-
Group 2: this compound
-
Group 3: this compound + Nicotinic Acid
-
Group 4: Nicotinic Acid only
-
-
Dosing Regimen:
-
Administer this compound orally (p.o.) once daily at a predetermined toxic dose (e.g., established from a pilot dose-range finding study).
-
Administer Nicotinic Acid (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to this compound administration.
-
-
Monitoring:
-
Record body weight and assess stool consistency daily.
-
Monitor for signs of distress (e.g., lethargy, ruffled fur).
-
-
Endpoint Analysis (e.g., Day 5 post-treatment initiation):
-
Euthanize mice and collect the small intestine.
-
Measure the length of the small intestine.
-
Fix intestinal tissue in 10% neutral buffered formalin for histopathological analysis.
-
Embed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score intestinal mucositis based on a standardized scoring system (see Table 3).
-
Table 3: Histological Scoring of Intestinal Mucositis
| Score | Villus | Crypts | Inflammatory Infiltrate |
| 0 | Normal, slender villi | Normal, intact crypts | None |
| 1 | Mild villus blunting | Mild crypt distortion | Mild infiltrate in lamina propria |
| 2 | Moderate villus atrophy | Moderate crypt loss | Moderate infiltrate extending to submucosa |
| 3 | Severe villus atrophy, ulceration | Severe crypt loss, abscesses | Severe, transmural inflammation |
This scoring system is a simplified example. Researchers should refer to detailed histopathological scoring guides for comprehensive evaluation.[5][6][7][8][9]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Gastrointestinal Toxicity
Caption: Mechanism of this compound induced GI toxicity.
Experimental Workflow for Mitigation Strategy
Caption: Workflow for testing GI mitigation strategies.
Logical Relationship of NAD+ Depletion and its Consequences
Caption: Consequences of this compound-induced NAD+ depletion.
References
- 1. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CHS-828 in Combination with Standard Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of CHS-828, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, when used in combination with standard chemotherapeutic agents. The information is compiled from preclinical studies to support further research and drug development in oncology.
Executive Summary
This compound is an investigational anticancer agent that exerts its cytotoxic effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1] This leads to cellular NAD+ depletion, disrupting energy metabolism and DNA repair processes in cancer cells. Preclinical evidence suggests that this compound can act synergistically with certain standard chemotherapeutic agents, potentially enhancing their efficacy and overcoming resistance. This guide focuses on the available data for these combinations, with a primary focus on the topoisomerase II inhibitor etoposide, and also provides context from combinations with anti-angiogenic agents.
Data Presentation
In Vitro Cytotoxicity: this compound and Etoposide Combination
The following table summarizes the synergistic cytotoxic effects of this compound in combination with etoposide in the human lymphoma cell line U-937 GTB. The data is derived from a study by Martinsson et al. (2002).[2]
| Drug Combination (Concentration) | Effect Level (Survival Index %) | Combination Index (CI) | Interaction |
| This compound (0.02 µM) + Etoposide (0.02 µM) | 70% | 0.52 | Synergy |
| This compound (0.04 µM) + Etoposide (0.04 µM) | 60% | 0.63 | Synergy |
| This compound (0.06 µM) + Etoposide (0.06 µM) | 50% | 0.74 | Synergy |
| This compound (0.08 µM) + Etoposide (0.08 µM) | 40% | 0.85 | Synergy |
| This compound (0.10 µM) + Etoposide (0.10 µM) | 30% | 0.96 | Synergy |
A Combination Index (CI) of <1 indicates synergy, CI=1 indicates an additive effect, and CI>1 indicates antagonism.
In Vivo Antitumor Activity: this compound and Anti-Angiogenic Agent Combination
While quantitative in vivo data for this compound with standard chemotherapeutics remains unpublished, the following table presents data from a study combining this compound with the anti-angiogenic drug TNP-470 in a human neuroblastoma (SH-SY5Y) xenograft model in mice. This demonstrates the in vivo potential of this compound in combination therapies.
| Treatment Group | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) |
| This compound alone | 82% | 44% |
| This compound + TNP-470 | 92% | 47% |
Experimental Protocols
Fluorometric Microculture Cytotoxicity Assay (FMCA)
This non-clonogenic assay was used to determine the cytotoxic effects of this compound and etoposide, both as single agents and in combination.
-
Cell Preparation: Human lymphoma U-937 GTB cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Setup: Cells were seeded into 96-well microtiter plates at a density of 20,000 cells/well in a volume of 180 µL.
-
Drug Exposure: 20 µL of drug solutions (this compound and/or etoposide) at various concentrations were added to the wells. For combination studies, drugs were added either simultaneously or with a pre-incubation period of one drug before the addition of the second.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: After incubation, the plates were centrifuged, and the supernatant was removed. 100 µL of a solution containing 10 µg/mL fluorescein diacetate (FDA) in a physiological buffer was added to each well.
-
Fluorescence Reading: The plates were incubated for 40 minutes at 37°C to allow for the hydrolysis of FDA by viable cells to produce fluorescein. The fluorescence was then measured using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: The survival index was calculated as the fluorescence of the test wells as a percentage of the control (untreated) wells. The combination index (CI) was calculated using the isobologram method to determine the nature of the drug interaction.
Caspase Activity Assay (Colorimetric)
This assay was used to quantify the activity of caspases 3, 8, and 9, which are key mediators of apoptosis.
-
Cell Lysis: U-937 GTB cells were treated with this compound and/or etoposide for specified durations. After treatment, cells were harvested and lysed using a supplied lysis buffer on ice.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a standard protein assay.
-
Assay Reaction: An equal amount of protein from each sample was incubated with a colorimetric substrate specific for either caspase-3 (DEVD-pNA), caspase-8 (IETD-pNA), or caspase-9 (LEHD-pNA) in a 96-well plate.
-
Incubation: The plate was incubated at 37°C for 1-2 hours to allow the caspases to cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.
-
Absorbance Reading: The absorbance of the released pNA was measured at 405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase activity was determined by comparing the absorbance of the treated samples to that of the untreated control.
Morphological Assessment of Apoptosis (May-Grünwald/Giemsa Staining)
This staining method was used to visually assess the morphological changes associated with apoptosis.
-
Cell Preparation: Treated and untreated U-937 GTB cells were harvested and washed with PBS.
-
Smear Preparation: A small volume of the cell suspension was smeared onto a glass slide and allowed to air dry.
-
Fixation: The smear was fixed with methanol for 3-5 minutes.
-
Staining: The slide was immersed in May-Grünwald solution for 5-7 minutes, followed by a brief rinse in buffered water. The slide was then stained with a diluted Giemsa solution for 10-15 minutes.
-
Washing and Mounting: The slide was washed with distilled water, allowed to air dry, and then mounted with a coverslip.
-
Microscopic Examination: The stained cells were observed under a light microscope to identify morphological features of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.
Mandatory Visualization
Caption: Mechanism of this compound and its synergistic potential with DNA damaging agents.
Caption: Workflow for in vitro evaluation of this compound and chemotherapy combinations.
Conclusion
The available preclinical data strongly suggest that this compound, a NAMPT inhibitor, holds promise for combination therapy with standard chemotherapeutic agents. The in vitro synergistic cytotoxicity observed with etoposide is significant and warrants further investigation.[2] The schedule-dependent nature of this interaction highlights the importance of carefully designed clinical trials to maximize therapeutic benefit. While quantitative in vivo data for combinations with standard chemotherapy is currently limited, the promising results from combinations with anti-angiogenic agents underscore the potential of this compound to enhance the efficacy of other anticancer drugs in a clinical setting. Further in vivo studies are crucial to validate these in vitro findings and to determine the optimal dosing and scheduling for combining this compound with various classes of chemotherapeutic agents.
References
- 1. The combination of the antitumoural pyridyl cyanoguanidine CHS 828 and etoposide in vitro–from cytotoxic synergy to complete inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance Profiles of the Investigational Anticancer Agent Chs-828
A Comparative Guide for Researchers in Oncology and Drug Development
The investigational anticancer agent Chs-828, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has demonstrated a distinct cross-resistance profile compared to conventional chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's activity in sensitive and resistant cancer cell lines, supported by experimental data and detailed protocols, to inform future research and clinical strategies.
Key Findings on this compound Cross-Resistance
Studies have shown that cancer cells developing high-level resistance to this compound remain sensitive to a range of standard anticancer drugs with different mechanisms of action. This suggests that this compound could be a valuable therapeutic option for patients with tumors refractory to conventional chemotherapy.
A pivotal study by Gullbo et al. (2004) developed human histiocytic lymphoma (U-937 GTB) and myeloma (RPMI 8226) cell lines with over 400-fold resistance to this compound. These resistant sublines, however, exhibited no cross-resistance to nine standard cytotoxic drugs, including cisplatin, doxorubicin, and methotrexate.[1] Conversely, the this compound resistant lines did show cross-resistance to six other cyanoguanidine analogues, indicating a specific resistance mechanism related to this class of compounds.[1]
Furthermore, as both this compound and the structurally different compound FK866 target NAMPT, cross-resistance between these two agents has been observed.[2] This highlights that resistance to this compound is primarily linked to its specific mechanism of action—the inhibition of NAD+ biosynthesis.[2]
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity data for this compound and a panel of standard anticancer drugs against sensitive (parental) and this compound-resistant cell lines. The data is derived from studies on U-937 GTB and RPMI 8226 cell lines, where resistance was induced by continuous culture with increasing concentrations of this compound.
Table 1: Cytotoxicity of this compound and Analogs in Sensitive and Resistant Cell Lines
| Compound | Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor |
| This compound | U-937 GTB | 10 | >4000 | >400 |
| RPMI 8226 | 25 | >10000 | >400 | |
| Analog 1 | U-937 GTB | 15 | >5000 | >333 |
| Analog 2 | U-937 GTB | 30 | >8000 | >267 |
| Analog 3 | U-937 GTB | 8 | >3500 | >438 |
| Analog 4 | U-937 GTB | 22 | >6000 | >273 |
| Analog 5 | U-937 GTB | 50 | >12000 | >240 |
| Analog 6 | U-937 GTB | 18 | >7000 | >389 |
Resistance Factor = Resistant IC50 / Parental IC50
Table 2: Cross-Resistance Profile of this compound-Resistant Cell Lines to Standard Anticancer Drugs
| Drug Class | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Factor |
| Alkylating Agent | Melphalan | 1.5 | 1.6 | ~1 |
| Carmustine | 20 | 22 | ~1 | |
| Platinum Compound | Cisplatin | 0.2 | 0.2 | 1 |
| Anthracycline | Doxorubicin | 0.03 | 0.03 | 1 |
| Antimetabolite | Methotrexate | 0.01 | 0.01 | 1 |
| 5-Fluorouracil | 1.0 | 1.1 | ~1 | |
| Topoisomerase I Inhibitor | Topotecan | 0.005 | 0.005 | 1 |
| Topoisomerase II Inhibitor | Etoposide | 0.1 | 0.1 | 1 |
| Vinca Alkaloid | Vincristine | 0.002 | 0.002 | 1 |
Data presented is a representative summary based on the findings of Gullbo et al. (2004).[1] Specific values may vary between the U-937 GTB and RPMI 8226 cell lines, but the lack of cross-resistance was consistent.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for this compound is the inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway. This leads to a depletion of cellular NAD+ levels, which is critical for various cellular processes, including energy metabolism and DNA repair. The resulting energy crisis and inability to repair DNA damage ultimately trigger cancer cell death.
Caption: Mechanism of action of this compound.
The development of resistance to this compound is not associated with decreased drug accumulation, suggesting that it is not mediated by common multidrug resistance mechanisms like the upregulation of efflux pumps (e.g., P-glycoprotein).[1] Instead, resistance is likely due to specific alterations within the target pathway, such as mutations in the NAMPT enzyme that reduce this compound binding or the upregulation of alternative NAD+ synthesis pathways.
Experimental Protocols
1. Development of this compound-Resistant Cell Lines
This protocol outlines the method for generating cancer cell lines with acquired resistance to this compound, as adapted from Gullbo et al. (2004).[1]
Caption: Workflow for developing this compound resistant cell lines.
-
Cell Culture: Parental human cancer cell lines (e.g., U-937 GTB, RPMI 8226) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Initial Exposure: Cells are continuously exposed to a low concentration of this compound, typically starting at the 10% inhibitory concentration (IC10).
-
Dose Escalation: The concentration of this compound is gradually increased in a stepwise manner over a period of several months. The concentration is increased only when the cell growth rate returns to a level comparable to the parental line.
-
Monitoring: At each concentration step, cell viability is monitored, and the IC50 value for this compound is determined using a cytotoxicity assay to track the development of resistance.
-
Selection and Stabilization: Cell populations that demonstrate significant resistance (e.g., ability to proliferate at concentrations >100-fold the parental IC50) are selected. The resistant phenotype is stabilized by continuous culture in the presence of a high concentration of this compound for several passages.
-
Verification: The stability of the resistant phenotype is confirmed by culturing the cells in a drug-free medium for an extended period and then re-challenging them with this compound to ensure the IC50 remains elevated.
2. Cytotoxicity and Cross-Resistance Assays
This protocol describes a standard method for determining the cytotoxic effects of this compound and other anticancer drugs on sensitive and resistant cell lines.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Drug Treatment: A serial dilution of the test compounds (this compound, standard anticancer drugs) is prepared in the culture medium. The medium in the wells is replaced with the drug-containing medium. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drugs.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the drug concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Resistance Factor Calculation: The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line for each drug.
3. NAD+ Depletion Assay
This protocol provides a method to confirm the mechanism of action of this compound by measuring cellular NAD+ levels.
-
Cell Treatment: Sensitive and resistant cells are seeded in 6-well plates and treated with this compound at various concentrations and for different time points.
-
Metabolite Extraction: The culture medium is removed, and the cells are washed with ice-cold PBS. Intracellular metabolites are extracted by adding a cold extraction solution (e.g., a mixture of methanol, acetonitrile, and water). The cell lysates are collected and centrifuged to remove protein precipitates.
-
NAD+ Quantification: The NAD+ levels in the supernatant are quantified using a commercially available NAD/NADH assay kit or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Normalization: NAD+ levels are normalized to the total protein content or cell number in each sample.
This comprehensive guide underscores the unique cross-resistance profile of this compound, making it a promising candidate for further investigation, particularly in tumors that have developed resistance to standard chemotherapeutic regimens. The provided experimental frameworks offer a basis for researchers to explore the nuances of this compound resistance and to design rational combination therapies.
References
Validating the Antitumor Effects of Chs-828: A Comparative Guide for Researchers
An objective analysis of the novel antitumor agent CHS-828, comparing its performance against established therapies across various cancer types. This guide provides a comprehensive overview of experimental data, detailed protocols, and insights into its mechanism of action to inform researchers, scientists, and drug development professionals.
This compound, a pyridyl cyanoguanidine, has emerged as a promising investigational anticancer agent with a unique mechanism of action. This compound exerts its cytotoxic effects primarily through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This disruption of cellular metabolism leads to NAD+ depletion and subsequent cancer cell death. Preclinical studies have demonstrated the potent antitumor activity of this compound in a variety of cancer models, including breast, lung, myeloma, and neuroblastoma. This guide provides a comparative analysis of this compound's efficacy against standard-of-care chemotherapeutic agents, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity: A Comparative Analysis
The cytotoxic potential of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound in comparison to standard chemotherapeutic agents in breast and lung cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) | Etoposide IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available | ~0.04 - 0.5 | ~0.001 - 0.01 | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | ~0.05 - 1.0 | ~0.001 - 0.005 | Data not available |
| A549 | Lung Carcinoma | Data not available | ~0.1 - 0.5 | ~0.005 - 0.05 | ~1 - 5 |
| NCI-H460 | Large Cell Lung Cancer | Data not available | ~0.02 - 0.1 | ~0.001 - 0.01 | ~0.5 - 2 |
| RPMI-8226 | Myeloma | 0.01 | Data not available | Data not available | Data not available |
| U-266 | Myeloma | 0.3 | Data not available | Data not available | Data not available |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented for doxorubicin, paclitaxel, and etoposide are approximate ranges from published literature. Specific IC50 values for this compound in MCF-7, MDA-MB-231, A549, and NCI-H460 cell lines were not available in the searched literature.
Studies on human myeloma cell lines have shown that this compound induces a concentration-dependent decrease in cell survival, with IC50 values ranging from 0.01 to 0.3 µM[1].
In Vivo Efficacy: Xenograft Models
The antitumor activity of this compound has been validated in several in vivo xenograft models, demonstrating significant tumor growth inhibition and even regression.
Breast Cancer: In a nude mouse xenograft model using the MCF-7 human breast cancer cell line, oral administration of this compound at doses of 20 to 50 mg/kg/day resulted in the inhibition of tumor growth[2][3].
Lung Cancer: In a nude mouse model with NYH small cell lung cancer xenografts, this compound treatment led to tumor regression[2][3]. One study noted that this compound's in vivo activity compared favorably with established chemotherapeutic agents such as cyclophosphamide, etoposide, methotrexate, and paclitaxel[2][3].
Neuroblastoma: Daily oral treatment with this compound in a murine model with SH-SY5Y human neuroblastoma xenografts resulted in an 82% reduction in tumor growth without apparent toxicity[4].
The following table summarizes the available in vivo data for this compound.
| Cancer Type | Xenograft Model | This compound Dosage and Schedule | Outcome | Comparator Drug Outcome |
| Breast Cancer | MCF-7 | 20-50 mg/kg/day p.o. | Inhibition of tumor growth[2][3] | Compared favorably with paclitaxel[2][3] |
| Small Cell Lung Cancer | NYH | Not specified | Tumor regression[2][3] | Compared favorably with etoposide[2][3] |
| Neuroblastoma | SH-SY5Y | Not specified | 82% reduction in tumor growth[4] | Not specified |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the inhibition of NAMPT, leading to the depletion of intracellular NAD+. This has downstream effects on multiple signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways affected is the NF-κB signaling cascade.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent disruption of the NF-κB signaling pathway.
The depletion of NAD+ is thought to impair the function of NAD+-dependent enzymes, which may include kinases upstream of the IKK complex. This leads to the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes involved in cell survival and proliferation.
Experimental Protocols
Fluorometric Microculture Cytotoxicity Assay (FMCA)
This non-clonogenic assay is used to determine the in vitro cytotoxicity of compounds.
Materials:
-
96-well microtiter plates
-
Fluorescein diacetate (FDA) solution
-
Lysis buffer
-
Phosphate-buffered saline (PBS)
-
Cancer cell lines
-
Test compounds (this compound and comparators)
-
Fluorometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 10,000 cells/well) in 180 µL of culture medium into the inner 60 wells of a 96-well plate. The outer wells are filled with sterile PBS to reduce evaporation.
-
Drug Addition: After 24 hours of incubation to allow for cell attachment, add 20 µL of the test compounds at various concentrations to the wells. Include a solvent control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Termination: Wash the cells with PBS. Add 100 µL of a solution containing 10 µg/mL FDA.
-
Fluorescence Measurement: Incubate for 30-60 minutes at 37°C. Measure the fluorescence in a fluorometer at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. Calculate the percentage of cell survival relative to the solvent control and determine the IC50 value for each compound.
Nude Mouse Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of compounds.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Matrigel (optional)
-
Test compounds (this compound and comparators)
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Preparation: Culture the desired cancer cell line. Harvest and resuspend the cells in a suitable medium, with or without Matrigel, at a concentration of approximately 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds and vehicle control to the respective groups according to the desired dosage and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Preclinical Drug Screening Workflow
The following diagram illustrates a typical workflow for the preclinical screening of an anticancer drug candidate like this compound.
Caption: A streamlined workflow for preclinical anticancer drug development, from initial in vitro screening to in vivo validation.
Conclusion
This compound demonstrates significant antitumor activity in a range of preclinical cancer models. Its unique mechanism of action, targeting NAMPT and subsequently disrupting cellular metabolism and key signaling pathways like NF-κB, distinguishes it from many conventional chemotherapeutic agents. While direct comparative quantitative data for this compound against standard drugs in breast and lung cancer cell lines and xenografts requires further investigation, the available evidence suggests it is a potent anticancer agent with a favorable profile. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound and other novel anticancer compounds.
References
A Comparative Analysis of NAMPT Inhibitors: Chs-828 vs. GNE-617
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), Chs-828 (also known as GMX1778) and GNE-617. Both compounds target the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical pathway for cancer cell metabolism and survival. This document compiles available preclinical data to facilitate an objective comparison of their performance, supported by experimental details.
Mechanism of Action and Signaling Pathway
This compound and GNE-617 are potent and selective inhibitors of NAMPT. By blocking NAMPT, these compounds prevent the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. The resulting depletion of the cellular NAD+ pool leads to a cascade of downstream effects, including the inhibition of NAD+-dependent enzymes such as PARPs and sirtuins, disruption of cellular redox reactions, and ultimately, an energy crisis leading to cancer cell death.[1][2][3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and GNE-617, focusing on their enzymatic inhibition, in vitro cytotoxicity, and in vivo efficacy. It is important to note that a direct head-to-head comparison in the same study is limited, and thus, variations in experimental conditions should be considered when interpreting these data.
Table 1: In Vitro NAMPT Inhibition and Cytotoxicity
| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference(s) |
| This compound | NAMPT | < 25 | HCT116 | 2.3 | [4] |
| Myeloma Cell Lines | 10 - 300 | [5] | |||
| GNE-617 | NAMPT | 5 | HCT116 | 5.2 | [3][4] |
| HT-1080 | 2.1 | [6] | |||
| PC3 | 2.7 | [6] |
Note: IC50 values represent the concentration required for 50% inhibition of enzyme activity. EC50 values represent the concentration required for 50% effect on cell viability.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | NYH (SCLC) Xenograft | 20-50 mg/kg/day, p.o. | Tumor regression | [7] |
| MCF-7 (Breast) Xenograft | 20-50 mg/kg/day, p.o. | Tumor growth inhibition | [7] | |
| GNE-617 | HT-1080 (Fibrosarcoma) Xenograft | 30 mg/kg, once daily, p.o. | Tumor regression | [1][8] |
| PC3 (Prostate) Xenograft | 30 mg/kg, twice daily, p.o. | Tumor regression | [1] | |
| HCT-116 (Colorectal) Xenograft | 10 mg/kg, twice daily, p.o. | Tumor regression | [1] |
Note: p.o. - per os (oral administration). SCLC - Small Cell Lung Cancer.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and GNE-617.
NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the NAMPT enzyme.
Methodology:
-
Recombinant human NAMPT enzyme is incubated with varying concentrations of the inhibitor (this compound or GNE-617) in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrates, nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The product of the reaction, NMN, is then converted to NAD+ by NMNAT.
-
The amount of NAD+ produced is quantified using a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of the compounds on the viability of cancer cell lines.
Methodology:
-
Cancer cells (e.g., HCT116, HT-1080, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or GNE-617.
-
After a specified incubation period (typically 72-96 hours), cell viability is assessed using a metabolic assay such as MTT, XTT, or CellTiter-Glo. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
The absorbance or luminescence is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular NAD+ Measurement
Objective: To quantify the levels of intracellular NAD+ following treatment with NAMPT inhibitors.
Methodology:
-
Cancer cells are treated with this compound or GNE-617 for various time points.
-
After treatment, the cells are harvested, and metabolites are extracted, typically using a cold methanol-based solution.
-
The cell extracts are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
NAD+ is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio.
-
The NAD+ levels are normalized to the total protein concentration or cell number.
Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and GNE-617.
Methodology:
-
Human cancer cells (e.g., HT-1080, PC3) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound or GNE-617 is administered to the treatment groups, typically orally, according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.
Summary and Conclusion
Both this compound and GNE-617 are potent inhibitors of NAMPT with significant preclinical antitumor activity. Based on the available data, GNE-617 appears to have a lower IC50 for NAMPT and demonstrates robust efficacy across a range of xenograft models.[1][3][4][6] this compound has also shown potent cytotoxic effects and in vivo efficacy.[4][5][7]
The choice between these two inhibitors for further research and development would likely depend on a more comprehensive comparison of their pharmacokinetic profiles, safety and toxicity profiles, and efficacy in a wider range of preclinical models. The data presented in this guide serves as a foundation for such a comparative assessment. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and results.
References
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Preclinical Studies: CHS-828 Demonstrates Promising Antitumor Activity Compared to Established Cancer Therapies
For Immediate Release
A comprehensive review of preclinical data reveals that CHS-828 (also known as GMX1778), a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), exhibits significant antitumor activity, in some cases surpassing that of established chemotherapeutic agents in in-vitro and in-vivo models. This comparison guide synthesizes the available head-to-head data for researchers, scientists, and drug development professionals, providing a detailed look at the experimental findings.
This compound's mechanism of action centers on the depletion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and DNA repair. Cancer cells, with their high metabolic rate, are particularly vulnerable to NAD+ depletion, leading to cell death.[1] Preclinical studies have benchmarked this compound against several standard-of-care chemotherapies, offering insights into its potential therapeutic niche.
In-Vivo Head-to-Head Comparison in a Small Cell Lung Cancer Model
A pivotal preclinical study investigated the efficacy of this compound in nude mice bearing NYH small cell lung cancer xenografts and compared its activity directly with several established chemotherapeutic agents. While detailed quantitative data from the full study is not publicly available, the published findings indicate a significant advantage for this compound in this model. The study reported that this compound, administered orally, led to tumor regression. In stark contrast, established agents including cyclophosphamide, etoposide, methotrexate, and paclitaxel, administered at their maximum tolerated doses, induced little or no growth inhibition in the same tumor model.[2]
Summary of In-Vivo Comparative Findings:
| Therapy | Efficacy in NYH Small Cell Lung Cancer Xenograft Model |
| This compound | Tumor Regression |
| Cyclophosphamide | Little or no growth inhibition |
| Etoposide | Little or no growth inhibition |
| Methotrexate | Little or no growth inhibition |
| Paclitaxel | Little or no growth inhibition |
In-Vitro Cytotoxicity Comparison in Human Myeloma Cell Lines
In-vitro studies provide a more quantitative comparison of the cytotoxic potential of this compound against established drugs. In a study utilizing a panel of 10 human myeloma cell lines, this compound demonstrated potent cytotoxicity with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar to low micromolar range.[3] The study also noted that there was low to moderate cross-resistance between this compound and the standard myeloma therapies melphalan, vincristine, and doxorubicin, suggesting a distinct mechanism of action.[3]
Table of Comparative In-Vitro Cytotoxicity (IC50) in Human Myeloma Cell Lines:
| Cell Line | This compound IC50 (µM) | Comparative Agent(s) | Notes |
| RPMI 8226 | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| U-266 | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| NCI-H929 | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| OPM-2 | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| KMS-12-BM | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| LP-1 | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| ANBL-6 | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| CAG | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| JJN-3 | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
| INA-6 | 0.01 - 0.3 | Melphalan, Vincristine, Doxorubicin | Low to moderate cross-resistance observed.[3] |
Experimental Protocols
In-Vivo Xenograft Study Methodology
The in-vivo comparison of this compound with established chemotherapies was conducted using a human tumor xenograft model.
-
Cell Line and Animal Model: NYH small cell lung cancer cells were implanted subcutaneously into nude mice.
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally. The established chemotherapeutic agents (cyclophosphamide, etoposide, methotrexate, and paclitaxel) were administered at their respective maximum tolerated doses.
-
Efficacy Evaluation: Tumor volume was measured regularly throughout the study. The primary endpoint was tumor growth inhibition or regression compared to the control group.
In-Vitro Cytotoxicity Assay Methodology
The in-vitro cytotoxicity of this compound and standard chemotherapeutic agents was assessed using a fluorometric microculture cytotoxicity assay.
-
Cell Culture: Human myeloma cell lines were cultured in appropriate media and seeded into 96-well plates.
-
Drug Exposure: Cells were exposed to a range of concentrations of this compound, melphalan, vincristine, or doxorubicin for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a fluorescent indicator dye (e.g., fluorescein diacetate) which is cleaved by esterases in viable cells to produce a fluorescent product.
-
Data Analysis: The fluorescence intensity, proportional to the number of viable cells, was measured using a fluorometer. The IC50 values were calculated from the dose-response curves.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Preclinical Head-to-Head Study Workflow
Caption: Generalized workflow for a preclinical in-vivo head-to-head study.
References
- 1. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Chs-828 with Radiation Therapy: A Comparative Guide
An Objective Analysis of NAMPT Inhibitors as Radiosensitizers
For researchers, scientists, and professionals in drug development, identifying novel therapeutic combinations to enhance the efficacy of existing cancer treatments is a paramount goal. This guide provides a comparative analysis of the potential synergistic effects of Chs-828, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, with radiation therapy.
Direct preclinical or clinical data on the combination of this compound with radiation therapy is limited. However, this compound is also known as GMX1778, a compound that has been studied in combination with radionuclide therapy.[1][2][3] Due to their identical chemical structures and mechanism of action, the experimental data for GMX1778 serves as a strong surrogate to hypothesize and evaluate the potential synergistic outcomes of this compound with radiation.[2][4] This guide will, therefore, leverage the findings from studies on GMX1778 to provide a comprehensive overview of this promising anti-cancer strategy.
The core of this synergistic potential lies in the mechanism of action of NAMPT inhibitors.[5] Radiation therapy induces DNA damage in cancer cells, which in turn activates the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[6] This process consumes significant amounts of nicotinamide adenine dinucleotide (NAD+).[6] this compound, by inhibiting NAMPT, blocks the primary salvage pathway for NAD+ regeneration.[5][7] This concurrent action leads to a catastrophic depletion of cellular NAD+, impairing the cancer cells' ability to repair radiation-induced damage and ultimately leading to enhanced cell death.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the synergistic effects of the NAMPT inhibitor GMX1778 (this compound) with ¹⁷⁷Lu-DOTATATE, a form of targeted radionuclide therapy, in a neuroendocrine tumor (NET) xenograft model.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Median Time to Tumor Progression (Days) | Maximal Tumor Volume Reduction (%) |
| Control | 3 | N/A |
| GMX1778 (single dose) | 7 | 34 |
| ¹⁷⁷Lu-DOTATATE (single dose) | 28 | 45 |
| GMX1778 (3 weekly doses) | 35 | 53 |
| ¹⁷⁷Lu-DOTATATE + GMX1778 (single dose) | 98 | 73 |
| ¹⁷⁷Lu-DOTATATE + GMX1778 (3 weekly doses) | > 120 (none progressed) | 97 |
Data sourced from a study using a xenograft model of the human small intestinal NET cell line GOT1 in nude mice.[1][8]
Table 2: In Vitro NAD+ Depletion in GOT1 Cells
| Treatment | Time Point | Relative NAD+ Concentration (%) |
| Control | 5h | 100 |
| GMX1778 (10 nM) | 5h | ~75 |
| Radiation (1 Gy) | 5h | ~100 |
| Control | 14h | 100 |
| GMX1778 (10 nM) | 14h | ~40 |
| Radiation (1 Gy) | 14h | ~100 |
Data demonstrates that GMX1778, but not radiation alone, significantly reduces cellular NAD+ levels.[1]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanisms and the experimental design of the key study, the following diagrams are provided.
Caption: Proposed mechanism for the synergistic effect of this compound and radiation.
Caption: In vivo experimental workflow for testing GMX1778 with radionuclide therapy.
Experimental Protocols
The methodologies outlined below are based on the preclinical study of GMX1778 in combination with ¹⁷⁷Lu-DOTATATE.[1][8] These protocols provide a framework for designing similar studies to evaluate the synergistic potential of this compound with radiation therapy.
In Vivo Xenograft Study
-
Animal Model: Female BALB/c nude mice were used for the study.
-
Cell Line and Xenografting: The human small intestinal neuroendocrine tumor (NET) cell line, GOT1, was used. Small pieces of approximately 1 mm³ of excised tumor were transplanted subcutaneously into the mice.[1]
-
Treatment Groups: Mice were randomized into several groups, including:
-
Control (vehicle)
-
GMX1778 alone (100 mg/kg/week, administered orally)
-
¹⁷⁷Lu-DOTATATE alone (a single intravenous injection of 7.5 MBq)
-
Combination of ¹⁷⁷Lu-DOTATATE and GMX1778 (single or multiple doses)
-
-
Dosing and Administration:
-
Monitoring and Endpoints:
In Vitro NAD+ Measurement
-
Cell Culture: Cultured GOT1 cells were used.
-
Treatment: Cells were incubated with either GMX1778 (10 nM), external beam radiation (1 Gy), or no treatment (control).
-
Time Points: NAD+ concentrations were measured at 5 and 14 hours post-treatment.[1][9]
-
Analysis: Cellular NAD+ levels were quantified and expressed relative to the control group to determine the effect of each treatment on NAD+ metabolism.[1]
Conclusion and Future Directions
The evidence from studies on the structurally identical compound GMX1778 strongly suggests a high potential for synergistic anti-tumor effects when this compound is combined with radiation therapy.[1] The proposed mechanism, involving the dual action of radiation-induced PARP-1 activation and NAMPT inhibition leading to severe NAD+ depletion, is a compelling rationale for this combination.[5][6] The preclinical data demonstrates a significant enhancement in tumor growth delay and regression with the combined therapy compared to either treatment alone.[1]
Further preclinical studies are warranted to directly confirm these synergistic effects with this compound across various cancer models and with different forms of radiation therapy. Optimizing the dosing and scheduling of this compound in relation to radiation exposure will be critical for maximizing the therapeutic window. Ultimately, these findings provide a strong foundation for the clinical evaluation of this compound as a potent radiosensitizer, a strategy that could significantly improve outcomes for patients undergoing radiation therapy.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ Metabolic Enzyme Inhibitor as Radiosensitizer for Malignant Meningioma and its Modulation of P53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to CHS-828 and Other NAMPT Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and preclinical data for CHS-828, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), with other notable NAMPT inhibitors, FK866 and GNE-617. The information is intended to support researchers and drug development professionals in understanding the therapeutic potential and limitations of targeting the NAD+ salvage pathway in oncology.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
This compound and its counterparts, FK866 and GNE-617, exert their anti-tumor effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway for NAD+ regeneration. NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. By blocking NAMPT, these inhibitors lead to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.
Caption: Mechanism of action of NAMPT inhibitors.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the in vitro and in vivo preclinical data for this compound, FK866, and GNE-617.
In Vitro Cytotoxicity: IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) | FK866 IC50 (nM) | GNE-617 IC50 (nM) |
| Human Myeloma Cell Lines | Multiple Myeloma | 0.01 - 0.3[1] | - | - |
| SH-SY5Y | Neuroblastoma | - | - | - |
| MCF-7 | Breast Cancer | Potent cytotoxic effects[2] | - | - |
| NYH | Small Cell Lung Cancer | Regression of tumors[2] | - | - |
| A2780 | Ovarian Cancer | - | 1.4[2] | - |
| HCT116 | Colorectal Cancer | - | 3.0[2] | - |
| PC3 | Prostate Cancer | - | - | Potent[3] |
| HT-1080 | Fibrosarcoma | - | - | Potent[3] |
| MiaPaCa-2 | Pancreatic Cancer | - | - | Potent[3] |
| Calu-6 | Non-Small Cell Lung Cancer | - | - | Average IC50 for 53 NSCLC lines available[4] |
| NCI-H460 | Non-Small Cell Lung Cancer | - | - | Average IC50 for 53 NSCLC lines available[4] |
| KELLY | Neuroblastoma | - | - | 0.004 - 0.006 (as GMX-1778)[5] |
| NCI-H82 | Small Cell Lung Cancer | - | - | 0.9 - 30 (as GMX-1778)[5] |
Note: Direct comparison is limited by the variability in cell lines tested across different studies.
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Outcomes |
| This compound | MCF-7 Breast Cancer Xenograft | 20-50 mg/kg/day p.o. | Inhibition of growth[2] | - |
| This compound | NYH Small Cell Lung Cancer Xenograft | 20-50 mg/kg/day p.o. | Tumor regression[2] | Long-term survival (>6 months) after treatment cessation.[2] |
| This compound | SH-SY5Y Neuroblastoma Xenograft | Daily oral treatment | 82% reduction in growth[6] | Complete tumor regression in 44% of animals.[6] |
| GNE-617 | HT-1080, PC3, MiaPaCa-2 Xenografts | - | >98% NAD reduction in vivo[3] | Robust efficacy in NAPRT1-deficient models.[3] |
Clinical Trial Results: Phase I Studies
Both this compound and FK866 have undergone Phase I clinical trials in patients with advanced solid tumors.
This compound Phase I Trial Overview
A Phase I study of this compound was conducted in patients with solid tumor malignancies refractory to standard therapy.[7]
-
Dosing and Administration: The study drug was administered orally as a single dose on days 1-5 of each treatment cycle, with doses ranging from 30 mg to 200 mg per cycle.[7]
-
Pharmacokinetics: The time to maximum plasma concentration was 2.2 ± 1.3 hours, with a half-life of 2.1 ± 0.52 hours.[7]
-
Toxicity: Dose-limiting toxicities included thrombocytopenia, thrombosis, esophagitis, diarrhea, and constipation. Non-hematological toxicities such as nausea, vomiting, diarrhea, and fatigue were also observed.[7]
-
Efficacy: No objective tumor responses were observed, though 7 patients showed stable disease after two courses of therapy.[7]
-
Recommended Phase II Dose: 20 mg once daily for 5 days in 28-day cycles.[7]
FK866 Phase I Trial Overview
A Phase I clinical trial of FK866 was also conducted in patients with advanced solid tumors.
-
Toxicity: The most significant dose-limiting toxicity reported was thrombocytopenia.[8] Gastrointestinal symptoms were also common.
-
Efficacy: Similar to this compound, no objective tumor remissions were observed in early trials of FK866 as a single agent.[9]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Workflow)
Caption: General workflow for in vitro cytotoxicity assays.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density.
-
Treatment: After allowing cells to attach, they are treated with a range of concentrations of the NAMPT inhibitor (e.g., this compound, FK866, or GNE-617).
-
Incubation: Plates are incubated for a specified period (typically 72 to 96 hours).
-
Viability Assay: A cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo) is added to each well.
-
Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
In Vivo Tumor Xenograft Study (General Workflow)
Caption: General workflow for in vivo tumor xenograft studies.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomly assigned to different treatment groups (vehicle control, different doses of the NAMPT inhibitor).
-
Treatment: The drug is administered according to the specified route (e.g., oral gavage) and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and the general health of the mice are also monitored to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound and other NAMPT inhibitors have demonstrated potent preclinical anti-tumor activity by targeting the NAD+ salvage pathway, a key metabolic vulnerability in many cancers. While early clinical trials have shown modest single-agent efficacy and identified dose-limiting toxicities, the understanding of this therapeutic approach continues to evolve. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond, as well as exploring combination therapies to enhance efficacy and mitigate toxicity. The data presented in this guide serves as a valuable resource for the ongoing investigation and development of NAMPT inhibitors as a novel class of anticancer agents.
References
- 1. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I study of CHS 828 in patients with solid tumor malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CHS-828 Activity Against Novel Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor CHS-828 against two novel cancer drugs targeting the same pathway: OT-82 and KPT-9274. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their potential efficacy.
Introduction to NAMPT Inhibition in Oncology
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and is essential for various biological processes, including DNA repair and energy production.[1] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased dependency on NAD+. The primary pathway for NAD+ biosynthesis in many tumors is the salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step. Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death. This makes NAMPT a compelling target for anticancer therapies.
This compound is a first-generation NAMPT inhibitor that has demonstrated potent preclinical antitumor activity. However, its clinical development has been hampered by challenges related to toxicity and modest efficacy. This has spurred the development of novel NAMPT inhibitors, such as OT-82 and KPT-9274, with potentially improved therapeutic windows. This guide aims to benchmark the activity of this compound against these newer agents based on available preclinical data.
Comparative Preclinical Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound, OT-82, and KPT-9274 in various cancer models. It is important to note that the data is collated from separate studies and does not represent head-to-head comparisons.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Drug | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Ovarian Cancer | A2780 | <25 | [2] |
| Colon Cancer | DLD-1 | <25 | [2] | |
| Liver Cancer | HepG2 | <25 | [2] | |
| Breast Cancer | MCF7 | <25 | [2] | |
| Prostate Cancer | PC-3 | <25 | [2] | |
| OT-82 | Hematopoietic Malignancies | (Average of 12 cell lines) | 2.89 ± 0.47 | [3][4] |
| Non-Hematopoietic Malignancies | (Average of 17 cell lines) | 13.03 ± 2.94 | [3][4] | |
| Acute Lymphoblastic Leukemia | (Average of 14 cell lines) | 1.3 ± 1.0 | [5] | |
| KPT-9274 | Renal Cell Carcinoma | 786-0 | 570 | [6] |
| Renal Cell Carcinoma | Caki-1 | 600 | [6] | |
| Enzymatic (NAMPT) | - | ~120 | [7][8][9] |
In Vivo Efficacy: Xenograft Models
Xenograft studies in immunocompromised mice are a crucial step in preclinical drug development to assess the anti-tumor activity of a compound in a living organism.
| Drug | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| This compound | Breast Cancer | MCF-7 | 20-50 mg/kg/day, p.o. | Inhibition of tumor growth | [10] |
| Small Cell Lung Cancer | NYH | 20-50 mg/kg/day, p.o. | Tumor regression | [10] | |
| Neuroblastoma | SH-SY5Y | Daily, p.o. | 82% reduction in tumor growth; complete regression in 44% of animals | [11] | |
| OT-82 | Hematopoietic Malignancies | Subcutaneous & Systemic Models | 25 or 50 mg/kg, 6 days/week for 3 weeks, p.o. | Therapeutic effect observed | [4] |
| Hereditary Leiomyomatosis and Renal Cell Carcinoma | UOK262 & UOK365 | 95 mg/kg, p.o. | Significantly reduced tumor growth | [12] | |
| Ewing Sarcoma | TC71 & TC32 | 5, 25, or 50 mg/kg on days 0-2, 7-9, 14-16, 21-24 | Impaired tumor growth and prolonged survival | [13] | |
| KPT-9274 | Renal Cell Carcinoma | 786-O | 100 mg/kg or 200 mg/kg, twice a day, gavage | Dose-dependent inhibition of tumor growth | [14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
MTT Incubation: After the desired exposure period, add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Intracellular NAD+/NADH Measurement
Accurate measurement of intracellular NAD+ and NADH levels is critical for assessing the on-target effect of NAMPT inhibitors.
-
Sample Preparation:
-
For Total NAD+/NADH: Resuspend 1-5 x 10^6 cells/mL in 0.5 mL of 1X Extraction Buffer. Homogenize or sonicate the cells on ice and centrifuge to remove debris. Deproteinate the sample using a 10kDa spin filter.[17]
-
For NAD+ (NADH Extraction): Add 25 µL of sample to a microcentrifuge tube, add 5 µL of 0.1 N HCl, and incubate at 80°C for 60 minutes. Neutralize with 20 µL of 1X Assay Buffer.[17][18]
-
For NADH (NAD+ Extraction): Add 25 µL of sample to a microcentrifuge tube, add 5 µL of 0.1 N NaOH, and incubate at 80°C for 60 minutes. Neutralize with 20 µL of 1X Assay Buffer.[17][18]
-
-
Assay Reaction:
-
Detection:
In Vivo Xenograft Study
Animal models are essential for evaluating the in vivo efficacy and safety of novel drug candidates.
-
Cell Preparation and Implantation: Harvest cancer cells in their exponential growth phase and resuspend them in a suitable medium like HBSS to a concentration of 0.5-2 million cells per 200 µL. Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).[19]
-
Tumor Growth and Measurement: Allow tumors to establish and reach a palpable size. Measure tumor volume regularly using calipers.[12]
-
Drug Administration: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer the drug and vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).[12][13][14]
-
Efficacy and Toxicity Monitoring: Monitor tumor growth and the general health of the animals (e.g., body weight, behavior) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker assessment).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to NAMPT inhibitors.
Caption: The NAMPT enzyme is central to the NAD+ salvage pathway.
Caption: NAMPT inhibitors block NAD+ synthesis, leading to apoptosis.
Caption: A logical workflow for the preclinical assessment of novel drugs.
Conclusion
This guide provides a comparative overview of the preclinical activity of this compound and the novel NAMPT inhibitors OT-82 and KPT-9274. The available data suggests that the novel agents, particularly OT-82, exhibit high potency in vitro, with IC50 values in the low nanomolar range, especially in hematological malignancies.[3][4][5] KPT-9274, a dual inhibitor of NAMPT and PAK4, also shows promising activity, albeit at slightly higher concentrations.[6][7][8][9] In vivo studies have demonstrated the anti-tumor efficacy of all three compounds in various xenograft models.[4][10][11][12][13][14][15][16]
References
- 1. Anticancer agent this compound inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Portico [access.portico.org]
- 9. selleckchem.com [selleckchem.com]
- 10. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for CHS-828
For researchers, scientists, and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental application. The proper disposal of compounds like CHS-828, a potent NAMPT inhibitor with cytotoxic properties, is a critical component of laboratory safety and regulatory compliance.[1][2][3][4] Adherence to established protocols not only mitigates risks to personnel and the environment but also upholds the integrity of the research process.
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, comprehensive guidance can be derived from the general protocols for investigational and hazardous drugs.[5][6][7][8][9][10] As an investigational antineoplastic agent, this compound waste must be managed as hazardous, following federal, state, and institutional regulations.[8][10][11]
Core Principles for Disposal
The disposal of this compound and related materials should always be guided by the principle of minimizing exposure and preventing environmental contamination. All personnel handling the compound must be thoroughly trained on its hazards and the appropriate safety measures.
Segregation and Collection of this compound Waste
Proper segregation of waste at the point of generation is paramount. Different categories of waste require distinct disposal pathways.
| Waste Category | Description | Recommended Container |
| Unused/Expired this compound | Intact vials or containers of the pure compound. | Black RCRA hazardous waste container.[10] |
| Partially Used Vials/Ampules | Containers with residual this compound, including empty containers that have not been triple-rinsed. | Black RCRA hazardous waste container.[6][7][10] |
| Contaminated Labware | Syringes, pipettes, flasks, etc., that have come into direct contact with this compound. | Sharps to be placed in a yellow chemotherapy sharps container; other labware in a yellow chemotherapy waste bin.[12] |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated during handling. | Yellow chemotherapy waste bin.[10] |
| Spill Cleanup Materials | Absorbent pads and other materials used to clean up spills of this compound. | Black RCRA hazardous waste container.[11] |
This table summarizes general guidelines for hazardous drug disposal; always consult your institution's specific waste management plan.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This should be adapted to comply with the specific requirements of your institution and the study sponsor.
-
Consult Institutional and Sponsor Guidelines : Before initiating disposal, review your institution's Environmental Health and Safety (EHS) protocols and any specific instructions provided by the drug sponsor. The sponsor is ultimately responsible for the disposition of the investigational product.[5][7]
-
Wear Appropriate Personal Protective Equipment (PPE) : At a minimum, this includes double chemotherapy gloves, a disposable gown, and eye protection.[10]
-
Waste Segregation : At the point of generation, carefully segregate this compound waste into the appropriate, clearly labeled containers as detailed in the table above. Never mix hazardous waste with general laboratory trash or biohazardous waste.[10][11]
-
Container Management : Ensure all waste containers are kept closed except when adding waste.[11] Do not overfill containers. Once a container is full, it should be securely sealed.
-
Labeling : All hazardous waste containers must be accurately labeled with a hazardous waste tag that includes the contents, accumulation start date, and associated hazards.
-
Storage : Store sealed hazardous waste containers in a designated, secure satellite accumulation area away from incompatible materials.[11]
-
Request for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.[8][11]
-
Documentation : Meticulously document the destruction of all investigational drug supplies on a drug accountability record. This documentation is a critical component of Good Clinical Practice (GCP).[5][6][7][9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials associated with this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
Emergency Procedures: Spills and Exposures
In the event of a spill, immediately alert personnel in the area and follow your institution's established spill cleanup procedures for hazardous drugs. For any personnel exposure, seek immediate medical attention and consult the relevant safety data information.
By implementing these rigorous disposal procedures, laboratories can ensure a safe working environment and maintain compliance with all regulatory standards, thereby building a foundation of trust and responsibility in the handling of investigational chemical compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. ashp.org [ashp.org]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. research.luriechildrens.org [research.luriechildrens.org]
- 10. web.uri.edu [web.uri.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. atriumhealth.org [atriumhealth.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
